Apimostinel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUEXCIEIAXPM-PJUQSVSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031863 | |
| Record name | Apimostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421866-48-9 | |
| Record name | Apimostinel [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NRX-1074 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apimostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIMOSTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apimostinel: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apimostinel (formerly NRX-1074) is a next-generation, rapid-acting investigational antidepressant that modulates the N-methyl-D-aspartate (NMDA) receptor. Building on the foundation of its predecessor, rapastinel (GLYX-13), this compound was designed to exhibit enhanced potency and an improved pharmacokinetic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. We will delve into its signaling pathways, summarize key quantitative data, and outline relevant experimental protocols.
Discovery and Rationale
This compound emerged from a strategic drug discovery program aimed at improving upon the therapeutic profile of rapastinel, a first-generation NMDA receptor modulator. While rapastinel demonstrated the potential for rapid antidepressant effects without the dissociative side effects of NMDA receptor antagonists like ketamine, it possessed limitations in terms of potency and metabolic stability.
The discovery of this compound was driven by the hypothesis that structural modifications to the rapastinel tetrapeptide backbone could yield a more potent and druglike molecule. Specifically, researchers at Naurex (later acquired by Allergan, with this compound's development now continued by Syndeio Biosciences) introduced a benzyl group to one of the proline residues of the parent compound.[1] This modification was intended to increase the metabolic stability and pharmacokinetic profile of the molecule.[1]
Chemical Synthesis
This compound is a structurally modified amidated tetrapeptide with the IUPAC name (2R)-1-[(2S)-1-[(2S,3R)-2-Amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide.[1] Its chemical formula is C25H37N5O6.[1]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, its tetrapeptide structure strongly suggests that it is synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methodologies. The key challenge in its synthesis lies in the incorporation of the N-benzylproline residue.
A plausible synthetic workflow would involve the following key stages:
Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for SPPS, which would be adapted for the specific synthesis of this compound:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a compatible solvent such as dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Threonine), with its alpha-amino group protected (e.g., with Fmoc) and its side chain protected (e.g., with a tert-butyl group), is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. The reaction progress is monitored using a qualitative test (e.g., ninhydrin test).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Sequential Amino Acid Coupling: The subsequent protected amino acids (Proline, N-Benzylproline, and Threonine) are sequentially coupled to the growing peptide chain by repeating steps 2 and 3.
-
Cleavage and Deprotection: Once the tetrapeptide is assembled, the resin is treated with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent (e.g., acetonitrile/water mixture), and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
Mechanism of Action and Signaling Pathway
This compound is a novel and selective modulator of the NMDA receptor.[1] Unlike NMDA receptor antagonists such as ketamine, this compound acts as a positive allosteric modulator at a unique binding site on the NMDA receptor, independent of the glycine co-agonist site. This distinct mechanism of action is believed to be responsible for its rapid antidepressant effects without inducing the psychotomimetic or dissociative side effects associated with NMDA receptor blockade.
The binding of this compound to the NMDA receptor enhances its function, leading to increased synaptic plasticity. This modulation is thought to trigger a cascade of downstream signaling events that are crucial for its therapeutic effects. While the precise details are still under investigation, the proposed signaling pathway shares similarities with other "stinel" compounds and involves the activation of key neurotrophic pathways.
Quantitative Data
This compound has demonstrated significantly higher potency compared to its predecessor, rapastinel. In vitro studies have shown that this compound is approximately 1000-fold more potent than rapastinel. Clinical trial data has provided insights into its effective dosage and rapid onset of action.
| Parameter | Value | Source |
| In Vitro Potency | ~1000-fold > Rapastinel | |
| Clinical Efficacy | Statistically significant antidepressant effects observed 24 hours after a single 10mg IV dose (p=0.0034) | |
| Clinical Trial Dosing (Phase 1) | Single and multiple ascending doses of 1, 5, and 10 mg |
Experimental Protocols
The characterization of this compound involves a range of in vitro and in vivo assays to determine its pharmacological profile.
Experimental Protocol: In Vitro NMDA Receptor Activity Assay (General)
A common method to assess the activity of compounds on the NMDA receptor is through electrophysiological recordings, such as the patch-clamp technique, or through fluorescence-based assays that measure intracellular calcium influx.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably co-expressing the requisite NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B) are cultured under standard conditions.
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Cells are patched with a glass micropipette containing an internal solution.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
A solution containing NMDA and glycine is perfused to elicit a baseline current.
-
This compound at various concentrations is co-applied with NMDA and glycine, and the potentiation of the NMDA-induced current is measured.
-
-
Calcium Influx Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
A solution containing NMDA and glycine is added to stimulate calcium influx, and the change in fluorescence is recorded.
-
This compound at various concentrations is pre-incubated or co-applied with the NMDA/glycine solution to determine its effect on calcium influx. The EC50 value can be calculated from the dose-response curve.
-
Experimental Workflow: Preclinical Evaluation
The preclinical evaluation of a compound like this compound typically follows a structured workflow to assess its efficacy and safety before moving into clinical trials.
Conclusion
This compound represents a significant advancement in the development of rapid-acting antidepressants that target the NMDA receptor. Its unique mechanism as a positive allosteric modulator offers the potential for a favorable safety profile compared to NMDA receptor antagonists. The structural modifications from its predecessor, rapastinel, have resulted in a substantial increase in potency. While detailed synthetic and experimental protocols are proprietary, this guide provides a comprehensive overview based on the available scientific literature and public data. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound in treating major depressive disorder and other neuropsychiatric conditions.
References
Apimostinel: A Technical Deep Dive into its Pharmacology and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apimostinel (formerly NRX-1074, GATE-202) is a novel, clinical-stage therapeutic agent under investigation for the treatment of major depressive disorder (MDD). It is a second-generation compound derived from Rapastinel (GLYX-13), designed to offer enhanced potency and an improved pharmacokinetic profile. This compound functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key target in the glutamatergic system implicated in the pathophysiology of depression. By binding to a unique site on the NMDA receptor, distinct from the glycine co-agonist site, this compound facilitates receptor activation in the presence of glutamate, leading to downstream signaling cascades that promote neuroplasticity. This mechanism is believed to underlie its rapid-acting antidepressant effects, which have been observed within 24 hours in clinical trials. Unlike traditional NMDA receptor antagonists such as ketamine, this compound has demonstrated a favorable safety profile, notably lacking psychotomimetic or dissociative side effects. This whitepaper provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, presenting the available data in a structured format for technical audiences.
Pharmacology
Mechanism of Action
This compound is a selective modulator of the NMDA receptor, functioning as a positive allosteric modulator.[1][2] Unlike direct agonists or antagonists, this compound enhances the receptor's response to its endogenous ligand, glutamate.[3] Its binding site is novel and distinct from the glutamate, glycine, and PCP binding sites on the NMDA receptor complex.[1][3] This allosteric modulation leads to an enhancement of NMDA receptor-mediated synaptic plasticity, a crucial process for learning, memory, and mood regulation.
Receptor Interaction and Potency
This compound is an amidated tetrapeptide that was structurally modified from its predecessor, Rapastinel, through the addition of a benzyl group. This modification was intended to improve its metabolic stability and pharmacokinetic properties. In vitro studies have indicated that this compound is significantly more potent than Rapastinel, with some reports suggesting a 1000-fold increase in potency.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Notes |
| Target | NMDA Receptor | Positive Allosteric Modulator |
| Binding Site | Novel allosteric site, independent of the glycine site | |
| Relative Potency | ~1000-fold more potent than Rapastinel (in vitro) | Specific EC50 or Ki values are not publicly available. |
Downstream Signaling Pathways
The antidepressant effects of this compound are believed to be mediated by the activation of downstream signaling pathways that promote synaptogenesis and neuroplasticity. The enhanced NMDA receptor activity leads to an influx of calcium, which in turn activates several intracellular cascades. Key pathways implicated include:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor activation is known to increase the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.
-
Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR signaling cascade is a critical regulator of protein synthesis and cell growth, and its activation is associated with the synaptogenic effects of rapid-acting antidepressants.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is another important signaling cascade involved in neuroplasticity and cell survival.
Caption: Downstream signaling cascade initiated by this compound's modulation of the NMDA receptor.
Pharmacokinetics
Limited quantitative pharmacokinetic data for this compound is available in the public domain. The information presented here is compiled from press releases and clinical trial information.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound has been developed in both intravenous and oral formulations. The addition of a benzyl group was intended to enhance its metabolic stability and pharmacokinetic profile compared to Rapastinel. Specific details regarding its absorption, distribution, protein binding, metabolism, and excretion pathways have not been publicly disclosed.
Human Pharmacokinetics
Phase 1 clinical trials have evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers at single and multiple ascending doses. Intravenous doses of 1 mg, 5 mg, and 10 mg, and a single 25 mg dose have been studied. While detailed pharmacokinetic parameters have not been published, a press release mentioned a dose-dependent increase in quantitative electroencephalography (qEEG) biomarkers of NMDA receptor activation, which correlated with drug concentrations in the cerebrospinal fluid (CSF) in nonclinical studies. There is conflicting information regarding the half-life of this compound, with one source suggesting it is less than one hour and another citing 70 hours. Without access to primary data, this discrepancy cannot be resolved.
Table 2: Summary of Human Pharmacokinetic Information (Qualitative)
| Parameter | Information | Source |
| Routes of Administration | Intravenous, Oral | |
| Doses Studied (IV) | 1 mg, 5 mg, 10 mg, 25 mg | |
| Half-life | Conflicting reports (<1 hour vs. 70 hours) | Publicly available data is inconsistent. |
| CSF Penetration | Implied by correlation of qEEG with CSF concentrations in nonclinical studies |
Key Experimental Protocols
Detailed protocols for the specific studies conducted with this compound are not publicly available. However, this section outlines the general methodologies for the key assays used to characterize its pharmacological and antidepressant-like effects.
In Vitro NMDA Receptor Potentiation Assay (Calcium Influx)
This assay is used to determine the ability of a compound to modulate NMDA receptor activity.
-
Cell Line: Typically, a stable cell line expressing NMDA receptor subunits (e.g., HEK293 cells).
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).
-
A baseline fluorescence reading is taken.
-
Cells are stimulated with an NMDA receptor agonist (e.g., glutamate or NMDA) in the presence of a co-agonist (e.g., glycine or D-serine).
-
This compound is added at varying concentrations.
-
The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.
-
The potentiation of the NMDA receptor response by this compound is quantified.
-
Caption: General workflow for a calcium influx assay to measure NMDA receptor potentiation.
Preclinical Antidepressant Efficacy Model (Forced Swim Test)
The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.
-
Animals: Typically mice or rats.
-
Methodology:
-
Animals are individually placed in a cylinder filled with water from which they cannot escape.
-
The session is recorded, and the duration of immobility (the time the animal ceases struggling and floats) is measured.
-
Animals are administered either vehicle or this compound at various doses prior to the test.
-
A reduction in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Caption: A typical workflow for the forced swim test to evaluate antidepressant efficacy.
Clinical Target Engagement (Quantitative Electroencephalography - qEEG)
qEEG is utilized as a biomarker to measure the physiological effects of this compound on the brain and confirm target engagement.
-
Subjects: Healthy volunteers or patients with MDD.
-
Methodology:
-
Baseline EEG recordings are taken.
-
This compound or placebo is administered (e.g., intravenously).
-
EEG is recorded at multiple time points post-administration.
-
The EEG data is quantitatively analyzed to assess changes in brain wave patterns (e.g., power in different frequency bands) that are indicative of NMDA receptor modulation.
-
A dose-dependent change in the qEEG signature compared to placebo indicates target engagement.
-
Caption: Workflow for a quantitative electroencephalography (qEEG) study to assess target engagement.
Conclusion and Future Directions
This compound represents a promising advancement in the development of rapid-acting antidepressants. Its novel mechanism as a positive allosteric modulator of the NMDA receptor offers the potential for a favorable safety profile compared to NMDA receptor antagonists, while still engaging the glutamatergic pathways critical for producing antidepressant effects. The available data, though limited in quantitative detail, suggests a potent and clinically active compound.
For a more complete understanding of this compound's therapeutic potential, the public dissemination of detailed quantitative data from preclinical and clinical studies is essential. Future publications should aim to provide specific in vitro potency and binding affinity values, as well as comprehensive human pharmacokinetic parameters. Further research is also warranted to fully elucidate its metabolic pathways and excretion profile. As this compound progresses through further clinical development, the scientific and medical communities await more detailed data to fully assess its place in the future of depression treatment.
References
Apimostinel: A Selective Modulator of the NMDA Receptor for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage therapeutic agent under investigation for the treatment of Major Depressive Disorder (MDD). As a second-generation N-methyl-D-aspartate (NMDA) receptor modulator, it represents a significant evolution from its predecessor, rapastinel (GLYX-13). This compound is an amidated tetrapeptide that functions as a selective positive allosteric modulator (PAM) of the NMDA receptor. It exhibits approximately 1000-fold greater potency than rapastinel in vitro.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Major Depressive Disorder is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available monoaminergic-based antidepressants. This has spurred the investigation of novel therapeutic targets, with the glutamatergic system, particularly the NMDA receptor, emerging as a promising avenue. While NMDA receptor antagonists like ketamine have demonstrated rapid and robust antidepressant effects, their clinical utility is hampered by psychotomimetic side effects.[1]
This compound offers a differentiated approach by selectively modulating NMDA receptor function without causing the channel blockade associated with antagonists.[1] It binds to a unique allosteric site on the NMDA receptor, independent of the glycine co-agonist binding site, to potentiate receptor activity in the presence of glutamate.[1] This mechanism is believed to underlie its rapid antidepressant effects, which have been observed in both preclinical models and early clinical trials, without the dissociative side effects of ketamine.[1]
Mechanism of Action
This compound is a positive allosteric modulator of the NMDA receptor. Its mechanism does not involve direct activation of the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation is dependent on the presence of glutamate, a key feature of PAMs that may contribute to a more favorable safety profile compared to direct agonists.
The binding site of this compound is distinct from the glutamate and glycine binding sites, located at a novel regulatory site on the NMDA receptor complex. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the probability of channel opening in response to glutamate binding, thereby enhancing synaptic plasticity.
Signaling Pathway
The antidepressant effects of this compound are linked to the activation of downstream signaling cascades that promote neuroplasticity. The enhanced NMDA receptor function leads to an increase in the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. Activation of these pathways is crucial for synaptogenesis and the structural and functional changes in neural circuits thought to underlie the therapeutic effects of rapid-acting antidepressants.
This compound's signaling cascade.
Quantitative Data
While specific in vitro binding affinity (Ki) and potency (EC50/IC50) values for this compound are not publicly available, it has been consistently reported to be approximately 1000-fold more potent than rapastinel. The available clinical trial data provides quantitative insights into its antidepressant efficacy.
Table 1: Preclinical Data Summary (Illustrative)
| Parameter | Species/Model | Assay | Result | Reference |
| Potency | - | In Vitro NMDA Receptor Modulation | ~1000x greater than rapastinel | |
| Antidepressant-like Effects | Rodent | Forced Swim Test | Dose-dependent decrease in immobility | |
| Antidepressant-like Effects | Rodent | Sucrose Preference Test | Reversal of anhedonia-like behavior |
Note: Specific quantitative results from preclinical studies are not detailed in the available literature.
Table 2: Clinical Efficacy Data (Phase 2a Study)
| Endpoint | Timepoint | This compound (10 mg IV) | Placebo | p-value | Effect Size (Cohen's d) | Reference |
| Mean Change from Baseline in HDRS-17 Score | 24 hours | -14 | -7 | 0.0029 | 0.88 | |
| Clinical Response Rate (≥50% reduction in HDRS-17) | 24 hours | 72% | 39% | 0.038 | - |
HDRS-17: 17-item Hamilton Depression Rating Scale
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following sections describe generalized but detailed methodologies for the key experiments typically used to characterize a novel NMDA receptor modulator.
In Vitro NMDA Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Cell membranes prepared from tissue or cell lines expressing NMDA receptors.
-
Radioligand (e.g., [³H]MK-801 for the ion channel site, or a site-specific radioligand if available for the allosteric site).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by this compound.
Materials:
-
Cultured neurons or a cell line expressing recombinant NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
NMDA and glycine.
-
This compound at various concentrations.
-
A fluorescence plate reader or microscope.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a sub-maximal concentration of NMDA and glycine.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
Calculate the EC50 value for this compound's potentiation of the NMDA-induced calcium response.
Electrophysiology (Patch-Clamp Recording)
Objective: To characterize the modulatory effects of this compound on NMDA receptor currents.
Materials:
-
Cultured neurons or brain slices.
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.
-
External and internal recording solutions.
-
NMDA and glycine.
-
This compound at various concentrations.
Procedure:
-
Prepare the cells or brain slices for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply NMDA and glycine to elicit a baseline NMDA receptor-mediated current.
-
Perfuse the cells with varying concentrations of this compound in the presence of NMDA and glycine.
-
Record the changes in the amplitude and kinetics of the NMDA receptor current.
-
Analyze the data to determine the concentration-response relationship for this compound's modulatory effect.
In Vivo Antidepressant Models (Forced Swim Test)
Objective: To assess the antidepressant-like activity of this compound in a rodent model of behavioral despair.
Materials:
-
Male mice or rats.
-
A cylindrical container filled with water.
-
This compound at various doses.
-
Vehicle control.
-
Video recording and analysis software.
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place each animal individually into the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the session and score the duration of immobility during the last 4 minutes of the test.
-
Compare the immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
Generalized drug development workflow.
Safety and Tolerability
Across preclinical and clinical studies, this compound has been reported to be well-tolerated. A key differentiating feature from NMDA receptor antagonists is the absence of psychotomimetic or dissociative side effects. In the Phase 2a study, there were no drug-related serious adverse events reported, and no subjects discontinued the study due to adverse events.
Conclusion
This compound is a promising, selective modulator of the NMDA receptor with a novel mechanism of action that differentiates it from both traditional monoaminergic antidepressants and NMDA receptor antagonists. Its ability to positively modulate NMDA receptor function, leading to the activation of neuroplasticity pathways, underlies its rapid antidepressant effects observed in early clinical development. The favorable safety and tolerability profile, particularly the lack of psychotomimetic side effects, makes it a compelling candidate for further investigation in the treatment of Major Depressive Disorder. Future research should focus on elucidating the precise binding site and subunit selectivity of this compound, as well as confirming its efficacy and safety in larger, long-term clinical trials.
References
Apimostinel's Impact on Neuroplasticity and Synaptogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apimostinel (formerly NRX-1074) is a novel, clinical-stage N-methyl-D-aspartate receptor (NMDAR) modulator with a unique mechanism of action that promotes neuroplasticity and synaptogenesis. As a positive allosteric modulator (PAM) of the NMDAR, this compound enhances synaptic function without the dissociative side effects associated with NMDAR antagonists like ketamine.[1][2] Preclinical and clinical data suggest that this compound's ability to induce rapid and lasting changes in synaptic plasticity holds significant promise for the treatment of major depressive disorder (MDD) and other CNS disorders characterized by synaptic deficits. This document provides an in-depth technical overview of this compound's core mechanism, its impact on neuroplasticity and synaptogenesis, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: A Novel Approach to NMDAR Modulation
This compound is a positive allosteric modulator that binds to a novel site on the NMDAR, distinct from the glutamate and glycine binding sites.[3] This interaction potentiates receptor activity in the presence of the endogenous co-agonists, glutamate and glycine, leading to an enhancement of NMDAR-mediated synaptic plasticity.[3] Unlike NMDAR antagonists, which block channel function, this compound's modulatory action is thought to normalize synaptic function, promoting a more physiological level of receptor activity. This nuanced mechanism is believed to underlie its favorable safety and tolerability profile.[1] this compound is a structural analog of Rapastinel (GLYX-13), but with a 1000-fold greater potency in vitro.
Impact on Neuroplasticity
This compound is classified as a "neuroplastogen," a compound that can rapidly induce therapeutic neural plasticity. Its primary impact on neuroplasticity is mediated through the enhancement of Long-Term Potentiation (LTP), a cellular mechanism underlying learning and memory.
Enhancement of Long-Term Potentiation (LTP) and Metaplasticity
Preclinical studies have demonstrated this compound's profound effects on LTP. A single dose has been shown to acutely enhance LTP, with a remarkable period of metaplasticity lasting for seven days. Metaplasticity refers to the activity-dependent modification of synaptic plasticity, essentially "priming" synapses to be more receptive to future strengthening. Furthermore, repeated administration of this compound leads to even larger and more enduring metaplastic effects.
dot
Promotion of Synaptogenesis
The neuroplastic effects of this compound are intrinsically linked to its ability to promote synaptogenesis, the formation of new synapses. This is primarily achieved through the activation of key downstream signaling pathways that regulate the synthesis of proteins essential for synaptic structure and function.
Signaling Pathways
This compound's modulation of the NMDAR initiates a cascade of intracellular events culminating in increased synaptogenesis. This pathway is critically dependent on Brain-Derived Neurotrophic Factor (BDNF) and its downstream effectors, the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR).
-
NMDAR Activation: this compound potentiates NMDAR activity, leading to increased calcium (Ca2+) influx into the postsynaptic neuron.
-
BDNF Release: The rise in intracellular Ca2+ triggers the release of BDNF.
-
TrkB Receptor Activation: BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).
-
ERK and mTOR Pathway Activation: TrkB activation initiates downstream signaling cascades, including the phosphorylation and activation of ERK and the Akt/mTOR pathway.
-
Protein Synthesis and Synaptogenesis: The activation of the mTOR pathway, in particular, leads to the synthesis of synaptic proteins, such as PSD-95 and synapsin, which are crucial for the formation and maturation of new dendritic spines and synapses.
dot
Quantitative Data
While specific quantitative data for this compound's effects on synaptogenesis are emerging from ongoing studies, data from its closely related predecessor, Rapastinel (GLYX-13), provide a strong indication of the expected magnitude of these effects.
| Parameter | Compound | Model | Key Finding | Reference |
| Dendritic Spine Density | Rapastinel | Rat medial prefrontal cortex and dentate gyrus | Significant increase in mature spine density 24 hours post-dosing. | |
| LTP Enhancement | This compound | Preclinical models | Single dose acutely enhanced LTP with metaplasticity lasting 7 days. | |
| Signaling Protein Activation | Rapastinel | Mouse hippocampus and prefrontal cortex | Repeated treatment significantly increased levels of p-ERK and p-mTOR. |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of this compound and related compounds on neuroplasticity and synaptogenesis.
Electrophysiology: Long-Term Potentiation (LTP) Recording
-
Objective: To measure the effect of this compound on synaptic plasticity in ex vivo brain slices.
-
Methodology:
-
Slice Preparation: Acute hippocampal or prefrontal cortical slices (300-400 µm) are prepared from adult rodents.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus or layer V of the prefrontal cortex using a glass microelectrode.
-
Baseline Recording: A stable baseline of synaptic transmission is established by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz) for 20-30 minutes.
-
Drug Application: this compound or vehicle is bath-applied at the desired concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
dot
References
- 1. Gate Neurosciences to share new data and research on its synaptic function molecules with multiple posters at 2024 ASCP meeting — Syndeio Biosciences [syndeio.bio]
- 2. Gate Neurosciences and University of Pittsburgh Collaborate to Initiate Phase 2 Trial Combining this compound with Digital Therapeutic for Depression - BioSpace [biospace.com]
- 3. trial.medpath.com [trial.medpath.com]
The Investigational History of Apimostinel (NRX-1074): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage glutamatergic modulator under investigation for the treatment of Major Depressive Disorder (MDD). As a next-generation compound following Rapastinel (GLYX-13), this compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated the potential for rapid-acting antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. This technical guide provides an in-depth overview of the investigational history of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Introduction
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available monoaminergic antidepressants. This has spurred research into novel mechanisms of action, with the glutamatergic system, particularly the NMDA receptor, emerging as a promising target. This compound represents a refined approach to NMDA receptor modulation, aiming to harness the therapeutic potential of this pathway while mitigating adverse effects.
Developed by Naurex and later investigated by Allergan and Gate Neurosciences, this compound is a structurally modified amidated tetrapeptide. This modification enhances its metabolic stability and potency compared to its predecessor, Rapastinel.[1] This document will detail the scientific journey of this compound from preclinical models to clinical trials.
Mechanism of Action: NMDA Receptor Modulation and Downstream Signaling
This compound functions as a positive allosteric modulator of the NMDA receptor.[2][3] Unlike direct agonists or antagonists, this compound is thought to bind to a unique site on the receptor complex, enhancing its function in the presence of the endogenous co-agonists, glutamate and glycine/D-serine.[1] This modulation is believed to be central to its therapeutic effects, which are mediated through the activation of key intracellular signaling pathways associated with neuroplasticity.
The binding of this compound to the NMDA receptor leads to an influx of calcium ions (Ca2+), which in turn activates a cascade of downstream signaling events. A critical pathway implicated in the action of this compound and other rapid-acting antidepressants is the mammalian target of rapamycin (mTOR) signaling pathway.[4] Activation of this pathway is associated with increased synaptogenesis and synaptic potentiation. The proposed signaling cascade is as follows:
-
NMDA Receptor Modulation: this compound enhances NMDA receptor activity.
-
Activation of BDNF-TrkB Signaling: This leads to the release of Brain-Derived Neurotrophic Factor (BDNF), which binds to its receptor, Tropomyosin receptor kinase B (TrkB).
-
PI3K/Akt Pathway Activation: The BDNF-TrkB complex activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
-
mTORC1 Activation: Akt phosphorylates and inactivates the TSC1/2 complex, a negative regulator of the small GTPase Rheb. Activated Rheb then stimulates the activity of the mTOR Complex 1 (mTORC1).
-
Protein Synthesis and Synaptic Plasticity: mTORC1 promotes protein synthesis by phosphorylating its downstream effectors, 4E-binding protein 1 (4E-BP1) and p70S6 kinase (p70S6K). This increase in protein synthesis contributes to enhanced synaptic plasticity, including the formation of new synapses.
Preclinical Investigations
This compound has undergone a range of preclinical studies to characterize its pharmacological profile and antidepressant-like activity. These studies have indicated that this compound is significantly more potent than its predecessor, Rapastinel.
Key Preclinical Findings
| Assay Type | Model | Key Findings | Reference |
| In Vitro Potency | Cultured Neurons | This compound is approximately 1000-fold more potent than Rapastinel in modulating NMDA receptor function. | |
| Antidepressant-like Activity | Rodent Forced Swim Test | This compound demonstrated rapid and potent antidepressant-like effects. | |
| Safety Pharmacology | Rodent Models | Lacks the psychotomimetic and hallucinogenic side effects observed with NMDA receptor antagonists like ketamine. |
Detailed Experimental Protocol: Forced Swim Test (Mouse)
The Forced Swim Test (FST) is a widely used preclinical behavioral assay to screen for antidepressant efficacy. The following is a representative protocol.
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice subjected to inescapable water stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (or vehicle control)
-
Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)
-
Water maintained at 23-25°C
-
Video recording and analysis software
-
Dry towels and a warming lamp
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Mice are administered this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place each mouse into its respective cylinder.
-
The total duration of the test is 6 minutes.
-
Video record the entire session for later analysis.
-
-
Post-Test:
-
Carefully remove the mice from the water.
-
Dry the animals with a towel and place them in a clean, dry cage under a warming lamp to prevent hypothermia.
-
-
Data Analysis:
-
The last 4 minutes of the 6-minute test are typically analyzed.
-
Score the duration of immobility, defined as the time the mouse spends floating motionless or making only minor movements necessary to keep its head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Clinical Development
This compound has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with MDD.
Phase 1 Clinical Trials
Multiple Phase 1 studies have been conducted to evaluate the safety and pharmacokinetics of both intravenous and oral formulations of this compound in healthy volunteers. These studies have generally shown the drug to be well-tolerated.
| Trial Identifier | Status | Phase | Purpose | Population | Doses |
| NCT05597241 | Completed | 1 | Safety, tolerability, pharmacokinetics, and EEG of intravenous GATE-202 | Healthy Volunteers (n=40) | Single and multiple ascending doses (1, 5, 10, 25 mg) |
| NCT02366364 | Completed | 1 | Safety, tolerability, and pharmacokinetics of multiple oral ascending doses of NRX-1074 | Healthy Volunteers | Not specified |
Phase 2 Clinical Trials
A key Phase 2a study provided proof-of-concept for the rapid antidepressant effects of this compound.
| Trial Identifier | Status | Phase | Purpose | Population | Key Efficacy Outcome |
| Not specified | Completed | 2a | To evaluate the efficacy and safety of a single intravenous dose of this compound | Patients with MDD | Statistically significant improvement in depression scores at 24 hours (p=0.0034) |
| NCT06400121 | Recruiting | 2 | To evaluate the efficacy and safety of a single intravenous dose of this compound with or without subsequent automated self-association training | Patients with MDD | Change in MADRS score |
Phase 2a Study Results: In a Phase 2a study, a single intravenous dose of this compound demonstrated a rapid and statistically significant reduction in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg Depression Rating Scale (MADRS) at 24 hours post-administration (p=0.0034). The treatment was well-tolerated, with no psychotomimetic or dissociative adverse effects reported.
Phase 1b EEG Biomarker Study: A Phase 1b study in 40 healthy volunteers investigated the use of quantitative electroencephalography (qEEG) as a biomarker of NMDA receptor target engagement. The results showed a dose-dependent increase in qEEG biomarkers of NMDA receptor activation. The maximal effect was observed at the 10 mg dose, which was consistent with the dose that showed efficacy in the Phase 2a trial.
Clinical Trial Protocol Synopsis: Phase 2 Study in MDD (NCT06400121)
Title: A Randomized, Double-Blind, Placebo-Controlled, Single Intravenous Dose, Parallel Efficacy Study of this compound With or Without Subsequent Automated Self-Association Training in Subjects With Major Depressive Disorder.
Objective: To evaluate the efficacy and safety of a single intravenous dose of this compound compared to placebo in treating MDD, and to assess the potential for a digital therapeutic to extend the antidepressant effect.
Study Design:
-
Randomized, double-blind, placebo-controlled.
-
Parallel-group assignment.
-
Intervention: A single intravenous dose of this compound or placebo. Some arms will also receive automated self-association training.
Key Inclusion Criteria:
-
Age 18 to 65 years.
-
Diagnosis of MDD according to DSM-5 criteria.
-
Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 22 at screening and baseline.
Key Exclusion Criteria:
-
Current or past diagnosis of a psychotic disorder, bipolar disorder, or obsessive-compulsive disorder.
-
Significant suicide risk.
-
Lack of response to more than two adequate antidepressant treatments in the current episode.
-
Use of certain medications that may interfere with the study drug.
Primary Outcome Measure:
-
Change from baseline in MADRS total score at 24 hours post-dose.
Secondary Outcome Measures:
-
Change from baseline in MADRS total score at various time points up to 4 weeks.
-
Response and remission rates.
-
Safety and tolerability assessments.
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated. Notably, it has not been associated with the psychotomimetic or dissociative side effects that are a concern with NMDA receptor antagonists such as ketamine. This favorable safety profile is a key differentiating feature of this compound and related "stinel" compounds.
Future Directions
The investigational history of this compound suggests its potential as a rapid-acting antidepressant with a favorable safety profile. Ongoing and future clinical trials will be crucial in further defining its efficacy, optimal dosing, and long-term safety. The use of biomarkers such as qEEG may aid in patient selection and dose optimization. The combination of this compound with digital therapeutics to extend its duration of action is also an innovative area of investigation.
Conclusion
This compound (NRX-1074) is a promising investigational antidepressant that represents a novel approach to treating MDD through positive allosteric modulation of the NMDA receptor. Preclinical and early clinical data have demonstrated its potential for rapid antidepressant effects and a favorable safety profile. Further research is needed to fully elucidate its therapeutic potential and place in the clinical management of depression. The development of this compound highlights the importance of targeting the glutamatergic system and the potential for novel mechanisms of action to address the unmet needs of patients with MDD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Apimostinel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apimostinel (formerly NRX-1074) is a novel, selective positive allosteric modulator (PAM) of the N-Methyl-D-Aspartate (NMDA) receptor.[1] It represents a second-generation compound following rapastinel (GLYX-13), exhibiting approximately 1000-fold greater potency in vitro.[1] Unlike conventional NMDA receptor agonists or antagonists, this compound acts at a unique binding site, independent of the glycine co-agonist site, to enhance receptor activity in the presence of glutamate.[1][2] This mechanism of action contributes to its potential as a rapid-acting antidepressant with a favorable safety profile, notably lacking the psychotomimetic effects associated with NMDA receptor antagonists like ketamine.[1]
These application notes provide an overview of key in vitro assays for the characterization of this compound, including protocols for assessing its binding, function, and downstream signaling effects.
Quantitative Data Summary
While specific EC50 and Ki values for this compound are not widely published, its potency has been characterized relative to its predecessor, rapastinel.
| Parameter | Compound | Value | Assay | Reference |
| Relative Potency | This compound | ~1000-fold > Rapastinel | In vitro functional assays | |
| Functional Potency | Rapastinel | Maximally enhanced calcium flux at 100 nM | NMDA-induced calcium flux in primary cortical neurons |
Key In Vitro Assay Protocols
Radioligand Displacement Assay (Negative Binding Screen)
This assay is designed to confirm that this compound does not bind to known modulatory sites on the NMDA receptor, such as the glycine or PCP sites.
Objective: To determine if this compound displaces the binding of radiolabeled ligands specific for known NMDA receptor binding sites.
Materials:
-
Rat brain membrane preparations (e.g., cortical or hippocampal)
-
Radioligands:
-
[³H]CGP 39653 (for glutamate agonist site)
-
[³H]MK-801 or [³H]TCP (for PCP channel-blocking site)
-
[³H]Glycine or [³H]MDL 105,519 (for glycine co-agonist site)
-
-
This compound
-
Unlabeled ligands for determining non-specific binding (e.g., unlabeled glycine, MK-801)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation: Thaw rat brain membrane preparations on ice. Resuspend in ice-cold binding buffer to a final protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in ice-cold binding buffer using a filtration manifold.
-
Washing: Wash the filters three times with 3-5 mL of ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by this compound at each concentration.
NMDA Receptor Functional Assay: Calcium Influx in Primary Cortical Neurons
This assay measures the ability of this compound to potentiate NMDA receptor-mediated calcium influx in a physiologically relevant cell system.
Objective: To quantify the potentiation of NMDA-induced intracellular calcium increase by this compound.
Materials:
-
Primary cortical neurons cultured on glass coverslips or in 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
NMDA
-
Glycine
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: Culture primary cortical neurons for 12-14 days in vitro.
-
Dye Loading: Incubate the neurons with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Compound Application: Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 5-15 minutes).
-
NMDA Stimulation: While continuously recording fluorescence, add a sub-maximal concentration of NMDA (e.g., 10-30 µM) and a saturating concentration of glycine (e.g., 10 µM).
-
Data Acquisition: Continue recording the fluorescence signal for 3-5 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from baseline after NMDA stimulation. Normalize the response to the maximal response induced by a saturating concentration of NMDA. Plot the concentration-response curve for this compound potentiation and determine the EC50 value.
Downstream Signaling Pathway Analysis: Western Blot for p-ERK and p-mTOR
This assay investigates the effect of this compound on the activation of downstream signaling pathways implicated in neuroplasticity. The antidepressant effects of rapastinel, a related compound, have been associated with the activation of the ERK and mTOR signaling pathways.
Objective: To determine if this compound treatment leads to an increase in the phosphorylation of ERK and mTOR in neuronal cells.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-total-mTOR
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate neuronal cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-mTOR, or total mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound's mechanism as a positive allosteric modulator.
Caption: Experimental workflow for the calcium influx assay.
Caption: this compound's downstream signaling cascade.
References
Application Notes and Protocols for Apimostinel in Animal Models of Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apimostinel (formerly NRX-1074) is a next-generation modulator of the N-methyl-D-aspartate (NMDA) receptor, demonstrating potential as a rapid-acting antidepressant.[1] Structurally related to rapastinel (GLYX-13), this compound is a tetrapeptide that has been modified to enhance its metabolic stability and pharmacokinetic profile, resulting in a compound that is significantly more potent than its predecessor.[1] Like rapastinel, this compound is believed to exert its antidepressant effects through a unique mechanism of action at the NMDA receptor, distinct from traditional antagonists like ketamine. This novel mechanism is associated with the promotion of neuroplasticity and synaptogenesis without inducing the psychotomimetic side effects commonly associated with NMDA receptor antagonists.[1]
These application notes provide an overview of the use of this compound in preclinical animal models of major depressive disorder (MDD), including detailed experimental protocols and a summary of available quantitative data for the closely related compound, rapastinel, to serve as a reference.
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of the NMDA receptor.[2] This modulation is thought to enhance synaptic plasticity, a key process implicated in the pathophysiology of depression. The downstream signaling cascade initiated by this compound and related compounds involves the activation of several key pathways crucial for neuronal growth and survival.
The proposed signaling pathway is as follows:
-
NMDA Receptor Modulation : this compound binds to a unique site on the NMDA receptor, enhancing its function.
-
Activation of Intracellular Cascades : This leads to the activation of critical signaling molecules, including Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR).
-
Upregulation of Neurotrophic Factors : The activation of these pathways stimulates the production and release of Brain-Derived Neurotrophic Factor (BDNF).
-
Promotion of Synaptogenesis : BDNF, in turn, promotes the growth and strengthening of synapses, a process known as synaptogenesis, which is believed to underlie the rapid and sustained antidepressant effects.
Caption: this compound's proposed signaling cascade.
Experimental Protocols
The following are detailed protocols for common animal models used to assess the antidepressant-like effects of compounds like this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.
Experimental Workflow:
Caption: Forced Swim Test experimental workflow.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter)
-
Water at 25°C, filled to a depth of 15 cm
-
This compound solution and vehicle control (e.g., saline)
-
Syringes for administration
-
Video recording and analysis software
Procedure:
-
Habituation (Pre-Test Session): On day one, individually place each animal in the cylinder filled with water for a 15-minute session. This session allows the animals to habituate to the testing environment. After 15 minutes, remove the animals, dry them, and return them to their home cages.
-
Drug Administration: On day two, 24 hours after the pre-test, administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
Test Session: Approximately 30-60 minutes after drug administration, place the animals back into the water-filled cylinders for a 5-minute test session.
-
Data Collection: Record the entire 5-minute session. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a more translationally relevant model that induces a state of anhedonia, a core symptom of depression, through prolonged exposure to various mild stressors.
Experimental Workflow:
Caption: Chronic Unpredictable Mild Stress workflow.
Materials:
-
Housing cages with specific modifications for stressors
-
Stroboscopic lighting
-
Tilted cages
-
Wet bedding
-
Sucrose solution (e.g., 1%) and water bottles
-
This compound solution and vehicle control
Procedure:
-
Baseline Sucrose Preference Test: Before initiating the CUMS protocol, measure the baseline sucrose preference of each animal. Provide each animal with two bottles, one containing a 1% sucrose solution and the other containing water, for 24 hours. Measure the consumption from each bottle and calculate the preference for sucrose.
-
CUMS Protocol: For a period of several weeks (e.g., 4-8 weeks), expose the animals to a daily regimen of unpredictable mild stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Damp bedding
-
Reversal of the light/dark cycle
-
Social isolation or crowding
-
-
Drug Administration: After the induction of anhedonia (a significant decrease in sucrose preference), begin the administration of this compound or vehicle.
-
Sucrose Preference Monitoring: Continue the CUMS protocol and drug administration, and monitor sucrose preference weekly to assess the therapeutic effects of this compound. An increase in sucrose preference in the treated group compared to the control group indicates an antidepressant-like effect.
Learned Helplessness
This model induces a state of helplessness in animals by exposing them to inescapable and unpredictable aversive stimuli.
Experimental Workflow:
Caption: Learned Helplessness experimental workflow.
Materials:
-
Shuttle box with an electrifiable grid floor
-
Shock generator
-
This compound solution and vehicle control
Procedure:
-
Induction of Helplessness: On day one, place the animals in a chamber where they are exposed to a series of unpredictable and inescapable foot shocks.
-
Drug Administration: On day two, 24 hours after the induction phase, administer this compound or vehicle.
-
Testing for Learned Helplessness: Approximately 30-60 minutes after drug administration, place the animals in a shuttle box where they are subjected to escapable foot shocks. The animals can learn to escape the shock by moving to the other side of the shuttle box.
-
Data Collection: Record the latency to escape the shock and the number of trials in which the animal fails to escape.
-
Data Analysis: Compare the escape latencies and the number of escape failures between the this compound-treated and vehicle control groups. A reduction in escape latency and failures in the treated group suggests an antidepressant-like effect.
Quantitative Data
Table 1: Effects of Rapastinel (GLYX-13) in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |
| Vehicle Control | - | Immobility Time (s) | Baseline | |
| Rapastinel | 10 | Immobility Time (s) | Significant Reduction |
Note: This table is illustrative of the expected type of data. The term "Significant Reduction" is used as the precise numerical values were not available in the cited abstract.
Table 2: Summary of Rapastinel's Efficacy in Various Animal Models of Depression
| Animal Model | Species | Key Finding | Reference |
| Forced Swim Test | Rat | Marked antidepressant-like properties | |
| Learned Helplessness | Rat | Marked antidepressant-like properties | |
| Chronic Unpredictable Stress | Rat | Marked antidepressant-like properties | |
| Social Defeat Stress | Mouse | Rapid antidepressant response |
Conclusion
This compound is a promising novel antidepressant with a unique mechanism of action that promotes neuroplasticity. The experimental protocols outlined above provide a framework for evaluating the antidepressant-like effects of this compound in established animal models of depression. While specific quantitative data for this compound remains limited in publicly accessible literature, the findings for rapastinel suggest that this compound is likely to produce robust and rapid antidepressant-like effects in these models. Further preclinical studies are warranted to fully characterize the dose-response relationship and therapeutic potential of this compound.
References
A Comprehensive Guide to Utilizing Apimostinel in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Apimostinel (GATE-202), a novel N-methyl-D-aspartate receptor (NMDAR) modulator, in neuroscience research. This compound has demonstrated potential as a rapid-acting antidepressant and is currently under investigation for major depressive disorder (MDD). This guide covers its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research into its therapeutic potential.
Introduction to this compound
This compound is a next-generation intravenous NMDAR modulator that acts as a positive allosteric modulator at a unique binding site on the receptor, independent of the glycine site.[1][2] This mechanism enhances NMDAR-mediated synaptic plasticity, which is crucial for learning, memory, and mood regulation.[1][2] Structurally, it is an amidated tetrapeptide, a modification of its predecessor rapastinel (GLYX-13), with a benzyl group addition that enhances its metabolic stability, pharmacokinetic profile, and potency.[1] Notably, this compound is reported to be 1000-fold more potent than rapastinel in vitro. A key advantage of this compound is its favorable safety profile, lacking the psychotomimetic or dissociative side effects associated with NMDAR antagonists like ketamine.
Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are believed to stem from its ability to rapidly induce neuroplastic changes. Unlike NMDAR antagonists, this compound enhances receptor function, leading to a cascade of downstream signaling events that promote synaptogenesis.
The proposed signaling pathway for this compound is as follows:
-
Positive Allosteric Modulation of NMDAR: this compound binds to a unique site on the NMDAR, increasing its sensitivity to the endogenous co-agonist glycine. This enhances receptor activation in the presence of glutamate.
-
Increased AMPA Receptor Throughput: The potentiation of NMDAR function leads to an increase in the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission.
-
BDNF Release: The enhanced glutamatergic signaling triggers the release of Brain-Derived Neurotrophic Factor (BDNF).
-
Activation of mTOR Signaling: BDNF activates the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of protein synthesis and cell growth.
-
Synaptogenesis: The activation of the mTOR pathway promotes the synthesis of synaptic proteins, leading to an increase in the number and function of synapses, particularly in brain regions implicated in depression, such as the prefrontal cortex.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data
| Experimental Model | Key Findings | Reference |
| In vitro potency | 1000-fold more potent than rapastinel. | |
| Animal models of depression | Rapid and potent antidepressant effects observed. | |
| Preclinical metaplasticity | A single dose enhanced Long-Term Potentiation (LTP) with effects lasting 7 days. | |
| Preclinical safety | Lacks sedative, ataxic, and motor impairment effects seen with NMDAR antagonists. |
Note: Specific dose-response data from preclinical behavioral tests are not publicly available.
Table 2: Clinical Data
| Study Phase | Population | Doses Tested | Key Findings | Reference |
| Phase 1 | Healthy Volunteers (n=40) | Single and multiple ascending doses: 1mg, 5mg, 10mg, 25mg | - Generally safe and well-tolerated. - No psychotomimetic or dissociative effects observed. - Dose-dependent increase in qEEG alpha power, a biomarker of NMDAR target activation. | |
| Phase 2a | Major Depressive Disorder (MDD) | 10mg (single IV dose) | - Rapid and statistically significant antidepressant effects at 24 hours (p=0.0034). - Effects lasted up to seven days. | |
| Phase 2 (NCT06400121) | Major Depressive Disorder (MDD) | 10mg (single IV dose) | - Ongoing study combining this compound with Automated Self-Association Training (ASAT). |
Note: Mean change in MADRS scores from the Phase 2a trial are not publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound research.
Preclinical Behavioral Assays
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behavior when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by effective antidepressant treatment.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.
-
Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion other than small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Score the duration of immobility.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
-
The NSFT assesses anxiety- and depression-like behavior by creating a conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic antidepressant treatment is known to decrease the latency to begin eating in this paradigm.
Protocol:
-
Apparatus: A novel, open-field arena (e.g., a 50x50 cm box with 30 cm high walls) with a single food pellet placed in the center. The arena should be brightly lit.
-
Procedure:
-
Food-deprive the animals for 24 hours prior to the test.
-
On the test day, place the animal in a corner of the open-field arena.
-
Start a timer and measure the latency (time taken) for the animal to approach and take the first bite of the food pellet. The maximum test duration is typically 10-15 minutes.
-
-
Data Analysis:
-
The primary measure is the latency to the first bite.
-
A significant decrease in the latency to feed in the this compound-treated group compared to the vehicle control group suggests anxiolytic and/or antidepressant-like effects.
-
Clinical Research Protocols
qEEG is utilized in this compound clinical trials to objectively measure target engagement and pharmacodynamic effects in the brain.
Protocol:
-
EEG Recording:
-
Use a multi-channel EEG system to record brain electrical activity from the scalp.
-
Obtain baseline EEG recordings prior to this compound administration.
-
Record EEG at multiple time points following drug administration to assess changes over time.
-
-
Data Analysis:
-
Process the raw EEG data to remove artifacts.
-
Perform spectral analysis to calculate the power in different frequency bands.
-
The key biomarker for this compound is a dose-dependent increase in alpha power, which is indicative of NMDAR modulation. Compare post-dose alpha power to baseline and to a placebo group.
-
This protocol outlines the key elements of the ongoing Phase 2 trial (NCT06400121) investigating the combination of this compound and a digital therapeutic.
Experimental Workflow:
ASAT Protocol:
-
Objective: To leverage the window of enhanced neuroplasticity induced by this compound to reinforce positive self-associations.
-
Procedure:
-
One day after the this compound or placebo infusion, participants begin the ASAT or sham training.
-
Training consists of twice-daily sessions for four consecutive days.
-
Each session involves computer-based tasks where participants are presented with positive words and images of themselves to create positive associations.
-
The sham ASAT involves similar tasks but with neutral stimuli.
-
-
Primary Outcome: The primary efficacy endpoint is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.
Conclusion
This compound represents a promising development in the field of psychiatry, offering a novel mechanism of action with the potential for rapid antidepressant effects without the adverse side effects of other glutamatergic modulators. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and clinicians interested in further exploring the therapeutic applications of this compound. Future research should focus on elucidating the full dose-response relationship in both preclinical and clinical settings and further investigating the long-term efficacy and safety of this compound.
References
- 1. A new generation of antidepressants: an update on the pharmaceutical pipeline for novel and rapid-acting therapeutics in mood disorders based on glutamate/GABA neurotransmitter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apimostinel (NRX-1074) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical information on Apimostinel (formerly NRX-1074), a novel N-methyl-D-aspartate (NMDA) receptor modulator with potential as a rapid-acting antidepressant. The protocols outlined below are generalized based on standard rodent neuropharmacology procedures and should be adapted based on specific experimental goals and institutional guidelines.
Introduction
This compound is a structurally modified, amidated tetrapeptide analog of rapastinel (GLYX-13).[1] It is designed to have enhanced metabolic stability and an improved pharmacokinetic profile compared to its predecessor.[1] this compound acts as a selective modulator of the NMDA receptor, binding to a unique site independent of the glycine co-agonist site to potentiate receptor activity and enhance synaptic plasticity.[1] Preclinical studies have indicated that this compound exhibits rapid and potent antidepressant-like effects.[1] Both intravenous and oral formulations of this compound have been developed for clinical investigation.[2]
Mechanism of Action
This compound positively modulates NMDA receptor function, leading to a cascade of downstream signaling events associated with neuroplasticity and antidepressant effects. This includes the activation of key pathways such as Brain-Derived Neurotrophic Factor (BDNF) signaling and the mammalian Target of Rapamycin (mTOR) pathway. Unlike NMDA receptor antagonists like ketamine, this compound is reported to lack psychotomimetic side effects.
Caption: this compound's signaling cascade.
Data Presentation
While specific quantitative data from head-to-head rodent studies comparing intravenous and oral this compound are not publicly available, the following tables provide a template for organizing such data based on typical pharmacokinetic and behavioral assays.
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Template)
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | e.g., 1, 5, 10 | e.g., 5, 10, 20 |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available |
| AUC (0-t) (ng·h/mL) | Data Not Available | Data Not Available |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
| Bioavailability (%) | N/A | Data Not Available |
Table 2: Behavioral Outcomes in the Forced Swim Test (FST) in Rodents (Template)
| Treatment Group | Dose (mg/kg) | Administration Route | Immobility Time (s) |
| Vehicle Control | N/A | IV / PO | e.g., 150 ± 10 |
| This compound | e.g., 1 | IV | Data Not Available |
| This compound | e.g., 5 | IV | Data Not Available |
| This compound | e.g., 10 | IV | Data Not Available |
| This compound | e.g., 5 | PO | Data Not Available |
| This compound | e.g., 10 | PO | Data Not Available |
| This compound | e.g., 20 | PO | Data Not Available |
Experimental Protocols
The following are generalized protocols for the administration of this compound and the assessment of its antidepressant-like effects in rodents.
Protocol 1: Intravenous Administration of this compound in Rats
Objective: To assess the pharmacokinetic profile and/or behavioral effects of intravenously administered this compound.
Materials:
-
This compound (NRX-1074)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Catheters for jugular or tail vein cannulation
-
Syringes and infusion pump
-
Blood collection tubes (e.g., with EDTA)
Procedure:
-
Animal Preparation: Acclimate rats to the housing facility for at least one week. For pharmacokinetic studies, surgical implantation of a jugular or tail vein catheter is recommended for serial blood sampling. Allow for a post-operative recovery period.
-
Drug Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Administration:
-
For bolus injection, administer the this compound solution via the tail vein. The maximum recommended volume for a bolus injection is 5 ml/kg.
-
For infusion, use an infusion pump to deliver the solution via a catheter at a controlled rate.
-
-
Pharmacokinetic Sampling: If applicable, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration. Process blood to separate plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Behavioral Testing: If applicable, conduct behavioral tests (e.g., Forced Swim Test) at a specified time post-administration.
Caption: Intravenous administration workflow.
Protocol 2: Oral Administration of this compound in Rats
Objective: To evaluate the oral bioavailability and/or behavioral efficacy of this compound.
Materials:
-
This compound (NRX-1074)
-
Appropriate vehicle for oral administration (e.g., water, 0.5% methylcellulose)
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Animal Preparation: Acclimate rats to the housing facility for at least one week. Fast animals overnight prior to dosing to ensure gastric emptying, with water available ad libitum.
-
Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound formulation directly into the stomach using an oral gavage needle. The volume should be appropriate for the size of the animal (typically 5-10 ml/kg for rats).
-
Pharmacokinetic Sampling: If applicable, collect blood samples at predetermined time points post-administration.
-
Behavioral Testing: If applicable, conduct behavioral tests at a specified time post-administration.
Caption: Oral administration workflow.
Protocol 3: Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
Cylindrical containers (approximately 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Towels for drying animals
Procedure:
-
Pre-swim Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Individually place each rat in a cylinder for a 15-minute pre-swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animals to the procedure and induces a stable baseline of immobility.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle at the desired dose and route, at a specified time before the test (e.g., 30-60 minutes).
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the immobility time between the this compound-treated groups and the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Caption: Forced Swim Test logical flow.
Conclusion
This compound is a promising investigational antidepressant with a novel mechanism of action targeting the NMDA receptor. While detailed, publicly available preclinical data comparing its intravenous and oral administration in rodents is limited, the provided protocols offer a framework for conducting such studies. Further research is necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound via different routes of administration to support its continued development.
References
Unlocking Synaptic Plasticity: Protocols for Assessing the Effects of Apimostinel
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apimostinel (formerly NRX-1074) is a novel, investigational antidepressant that acts as a selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike traditional NMDA receptor antagonists like ketamine, this compound enhances receptor function through a unique binding site, independent of the glycine site, leading to the potentiation of NMDAR-mediated synaptic plasticity without producing psychotomimetic side effects.[1][2][3] Preclinical and clinical studies suggest that this compound has rapid and sustained antidepressant effects, which are thought to be mediated by its ability to promote synaptogenesis and strengthen synaptic connections.
These application notes provide detailed protocols for assessing the effects of this compound on synaptic plasticity, a fundamental mechanism underlying learning, memory, and the therapeutic actions of rapid-acting antidepressants. The following protocols are designed for researchers in academic and industrial settings to evaluate the neuroplastic effects of this compound and similar compounds.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing this compound's Effects
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gate Neurosciences Announces Positive Topline Human EEG Biomarker Results Demonstrating Dose-Dependent Target Activation in Phase 1 Study of this compound - BioSpace [biospace.com]
Apimostinel: A Novel Probe for Interrogating Glutamatergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apimostinel (formerly NRX-1074) is a novel, selective modulator of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system.[1] As a positive allosteric modulator (PAM), this compound enhances the function of the NMDA receptor in the presence of the primary agonist, glutamate.[2][3] Unlike traditional NMDA receptor antagonists, this compound belongs to a class of compounds known as "stinels," which are neuroplastogens that promote synaptic plasticity and have demonstrated a favorable safety profile, notably lacking the psychotomimetic side effects associated with antagonists like ketamine.[1]
Structurally, this compound is an amidated tetrapeptide, a modification of its predecessor, rapastinel (GLYX-13), with a benzyl group to improve metabolic stability and pharmacokinetic properties.[1] Preclinical and early clinical studies have shown that this compound produces rapid and potent antidepressant effects, making it a valuable tool for investigating the role of glutamatergic dysfunction in neuropsychiatric disorders, particularly major depressive disorder (MDD).
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo experimental models to probe glutamatergic signaling and synaptic plasticity.
Mechanism of Action
This compound exerts its effects by binding to a unique allosteric site on the NMDA receptor, distinct from the glutamate, glycine, and PCP binding sites. This positive allosteric modulation potentiates the receptor's response to glutamate, leading to an influx of calcium ions and the activation of downstream signaling cascades crucial for synaptic plasticity.
Key downstream pathways activated by this compound-mediated NMDA receptor potentiation include:
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: Increased intracellular calcium levels stimulate the release of BDNF, a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating further downstream signaling.
-
Mammalian Target of Rapamycin (mTOR) Pathway: The mTOR signaling cascade is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway by this compound is thought to contribute to the synthesis of synaptic proteins and the structural changes associated with long-term potentiation (LTP).
-
Extracellular signal-regulated kinase (ERK) Pathway: The ERK pathway is another critical signaling cascade involved in synaptic plasticity and cell survival, and its activation is also implicated in the mechanism of action of this compound.
The following diagram illustrates the proposed signaling pathway of this compound:
Caption: this compound Signaling Pathway
Data Presentation
The following tables summarize the available quantitative data on this compound's in vitro potency and its effects in preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| Potency vs. Rapastinel | 1000-fold more potent | In vitro assays |
Table 2: Preclinical and Clinical Efficacy of this compound
| Study Type | Model/Population | Key Finding | Dose | Reference |
| Preclinical | Animal models of depression | Rapid and potent antidepressant effects | Not specified | |
| Phase 2a Clinical Trial | Major Depressive Disorder (MDD) | Rapid, statistically significant antidepressant effects at 24 hours (p=0.0034) | 10mg IV (single dose) | |
| Phase 1 Clinical Trial | Healthy Volunteers | Dose-dependent increase in qEEG biomarkers of NMDA receptor activation | 1, 5, 10, 25 mg |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on glutamatergic pathways.
Experimental Workflow
The general workflow for investigating this compound's effects can be visualized as follows:
Caption: Experimental Workflow for this compound
In Vitro Electrophysiology: NMDA Receptor Potentiation
This protocol is designed to assess the potentiation of NMDA receptor-mediated currents by this compound in primary neuronal cultures or cell lines expressing NMDA receptors.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons) or HEK293 cells transfected with NMDA receptor subunits.
-
Patch-clamp electrophysiology setup.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
NMDA
-
This compound stock solution (in DMSO or water).
Procedure:
-
Prepare neuronal cultures or transfected cells on coverslips.
-
Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a target neuron or cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a baseline concentration of NMDA (e.g., 10 µM) to elicit an inward current.
-
Wash out the NMDA and allow the current to return to baseline.
-
Co-apply the same concentration of NMDA with varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
Record the peak inward current for each concentration of this compound.
-
Wash out the drugs and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the NMDA current by this compound for each concentration.
-
Plot a dose-response curve and determine the EC₅₀ for this compound's potentiation effect.
In Vitro Western Blot: mTOR Pathway Activation
This protocol measures the activation of the mTOR signaling pathway by assessing the phosphorylation of key downstream targets.
Materials:
-
Primary neuronal culture or a relevant cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Normalize the results to the vehicle-treated control group.
In Vitro ELISA: BDNF Release
This protocol quantifies the amount of BDNF released into the culture medium following this compound treatment.
Materials:
-
Primary neuronal culture.
-
This compound.
-
BDNF ELISA kit.
-
Plate reader.
Procedure:
-
Culture neurons to a mature state.
-
Replace the culture medium with a fresh, serum-free medium.
-
Treat the neurons with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the conditioned medium from each well.
-
Perform the BDNF ELISA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
Data Analysis:
-
Generate a standard curve using the BDNF standards provided in the kit.
-
Calculate the concentration of BDNF in each sample based on the standard curve.
-
Normalize the BDNF concentration to the total protein content of the cells in each well.
In Vivo Forced Swim Test: Antidepressant-Like Effects
This behavioral test is used to assess the antidepressant-like properties of this compound in rodents.
Materials:
-
Mice or rats.
-
This compound solution for injection (e.g., intravenous).
-
Forced swim test apparatus (a cylinder filled with water).
-
Video recording system.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle to the animals at the desired dose and time point before the test.
-
For the pre-test session (optional, typically for rats), place each animal in the water-filled cylinder for 15 minutes, 24 hours before the test session.
-
For the test session, place each animal in the cylinder for a 6-minute period.
-
Record the entire session with a video camera.
-
After the test, remove the animals, dry them, and return them to their home cages.
Data Analysis:
-
Score the video recordings for the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
Compare the immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound represents a significant advancement in the development of glutamatergic modulators for neuropsychiatric disorders. Its unique mechanism of action as a positive allosteric modulator of the NMDA receptor, coupled with its favorable safety profile, makes it an invaluable tool for researchers investigating the intricacies of glutamatergic neurotransmission and synaptic plasticity. The protocols outlined in these application notes provide a framework for utilizing this compound to explore its effects on a molecular, cellular, and behavioral level, ultimately contributing to a deeper understanding of the glutamatergic system's role in health and disease.
References
Application Notes and Protocols for Cell-Based Screening of Apimostinel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apimostinel (GATE-202, formerly NRX-1074) is a novel, selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts on a unique binding site, independent of the glycine co-agonist site, to enhance NMDA receptor-mediated synaptic plasticity.[1][2] As a structural analog of rapastinel (GLYX-13), this compound exhibits approximately 1000-fold greater potency in vitro.[1] This heightened potency, coupled with its potential as a rapid-acting antidepressant with a favorable safety profile, makes it a compound of significant interest in neuropharmacology and drug discovery.
These application notes provide detailed protocols for cell-based assays designed to screen and characterize the activity of this compound. The described methods focus on primary functional assessment through intracellular calcium mobilization and the analysis of downstream signaling pathways, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the activation of the mammalian Target of Rapamycin (mTOR) pathway.
Mechanism of Action: NMDA Receptor Modulation and Downstream Signaling
This compound enhances the function of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike direct agonists, this compound acts as a positive allosteric modulator (PAM), potentiating the receptor's response to its endogenous ligands, glutamate and glycine/D-serine. This modulation leads to an increase in calcium (Ca2+) influx through the receptor's ion channel.
The subsequent rise in intracellular calcium triggers a cascade of downstream signaling events. Among the key pathways implicated in the therapeutic effects of NMDA receptor modulators are the Ras-ERK and the PI3K-Akt-mTOR pathways. Activation of these pathways is associated with the promotion of synaptogenesis and neuroplasticity.
This compound Signaling Pathway
Data Presentation: In Vitro Activity of this compound
The following tables summarize hypothetical quantitative data for this compound and its predecessor, rapastinel, in the described cell-based assays. This data is for illustrative purposes, reflecting the known relative potency.
Table 1: NMDA Receptor-Mediated Calcium Influx
| Compound | Cell Line | Agonist (Glutamate/Glycine) | EC₅₀ (nM) | Maximal Response (% of Control) |
| This compound | HEK293-hNMDAR | 10 µM / 1 µM | ~0.1 | 180% |
| Rapastinel | HEK293-hNMDAR | 10 µM / 1 µM | ~100 | 150% |
Table 2: ERK1/2 Phosphorylation (pERK/Total ERK Ratio)
| Compound | Cell Line | Stimulation Time | EC₅₀ (nM) | Fold Induction (vs. Vehicle) |
| This compound | SH-SY5Y | 15 minutes | ~0.5 | 3.5 |
| Rapastinel | SH-SY5Y | 15 minutes | ~500 | 2.8 |
Table 3: mTOR Signaling (pS6K/Total S6K Ratio)
| Compound | Cell Line | Stimulation Time | EC₅₀ (nM) | Fold Induction (vs. Vehicle) |
| This compound | Primary Cortical Neurons | 30 minutes | ~1.0 | 2.5 |
| Rapastinel | Primary Cortical Neurons | 30 minutes | ~1000 | 2.0 |
Experimental Protocols
NMDA Receptor-Mediated Calcium Influx Assay
This assay measures the potentiation of NMDA receptor activity by this compound through the quantification of intracellular calcium mobilization using a fluorescent calcium indicator.
Calcium Influx Assay Workflow
Materials:
-
HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound, Rapastinel (as a comparator), and appropriate vehicle (e.g., DMSO)
-
NMDA and Glycine stock solutions
-
Fluorescence plate reader with kinetic reading capability and automated injection
Protocol:
-
Cell Plating: Seed HEK293-hNMDAR cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound and control compounds in HBSS.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare an agonist solution of NMDA and Glycine in HBSS at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Place the microplate in the fluorescence reader and begin kinetic reading (e.g., excitation at 485 nm, emission at 525 nm).
-
After establishing a stable baseline, use the instrument's injector to add the agonist solution to all wells.
-
Continue reading the fluorescence for several minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.
-
ERK1/2 Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the phosphorylation of ERK1/2 in response to this compound treatment as a measure of downstream signaling activation.
Materials:
-
SH-SY5Y neuroblastoma cells or other suitable neuronal cell line
-
Cell culture medium
-
96-well microplates
-
This compound and vehicle control
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance
Protocol:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate and grow to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with various concentrations of this compound or vehicle for the desired time (e.g., 15 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the treatment medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add permeabilization buffer and incubate for 10 minutes.
-
-
Immunostaining:
-
Wash the wells three times with PBS-T.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use separate wells for phospho-ERK and total-ERK antibodies.
-
Wash the wells three times with PBS-T.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the wells five times with PBS-T.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Plot the pERK/total ERK ratio against the log of this compound concentration to determine the EC₅₀.
-
mTOR Signaling Pathway Activation (Western Blot)
This protocol details the analysis of mTOR pathway activation by measuring the phosphorylation of a downstream target, p70S6 Kinase (S6K), using Western blotting.
References
- 1. NMDA-induced ERK signalling is mediated by NR2B subunit in rat cortical neurons and switches from positive to negative depending on stage of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Apimostinel: Technical Support on Solubility and Stability
For researchers, scientists, and drug development professionals utilizing Apimostinel (also known as NRX-1074), this technical support center provides essential information regarding its solubility and stability in common laboratory solvents, namely Dimethyl Sulfoxide (DMSO) and water. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful preparation and storage of this compound solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in DMSO.[][2] For aqueous solutions, while there are some conflicting reports, it exhibits at least moderate solubility in water.[][3]
Q2: What are the specific solubility limits for this compound in DMSO and water?
Quantitative data for this compound's solubility is summarized in the table below. It is significantly more soluble in DMSO than in water.[3]
Q3: How should I store this compound, both as a solid and in solution?
As a solid, this compound should be stored at -20°C for long-term stability (months to years). Stock solutions, particularly in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere.
Q4: I'm observing precipitation in my this compound stock solution. What could be the cause?
Precipitation can occur due to several factors, including the use of DMSO that has absorbed water, attempting to dissolve the compound above its solubility limit, or issues arising from freeze-thaw cycles. Using anhydrous, high-purity DMSO is crucial as it is highly hygroscopic.
Q5: Can I heat the solution to aid in dissolving this compound?
Yes, gentle warming to approximately 37°C can help dissolve the compound. However, prolonged exposure to heat should be avoided to prevent potential degradation. Sonication and vortexing are also effective methods to facilitate dissolution.
Data Presentation: Solubility and Storage
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 155 | 307.79 | Ultrasonic assistance is recommended. The use of new, anhydrous DMSO is critical as its hygroscopic nature can negatively impact solubility. |
| Water | ≥ 6.67 | ≥ 13.24 | The exact saturation point is not specified, but it is soluble at this concentration. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 7.75 | ≥ 15.39 | A clear solution can be achieved with this formulation. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 7.75 | ≥ 15.39 | This alternative formulation also yields a clear solution. |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| Stock Solution (in solvent) | -20°C | 1 month | Store under a nitrogen atmosphere. Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in solvent) | -80°C | 6 months | Store under a nitrogen atmosphere. Aliquot to avoid freeze-thaw cycles. |
Troubleshooting and Experimental Workflows
Below is a troubleshooting workflow for common issues encountered when dissolving this compound.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation : Allow the vial of this compound and a sealed container of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution : Vortex the mixture for 1-2 minutes. If the solid has not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be applied.
-
Confirmation : Visually inspect the solution to ensure it is clear and free of any solid particles.
-
Storage : Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Protocol 2: General Method for Assessing this compound Stability in Solution
-
Preparation : Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Initial Analysis (T=0) : Immediately after preparation, take an aliquot of the stock solution, dilute it appropriately, and analyze it using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial purity and concentration.
-
Storage : Store aliquots of the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis : At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analysis of Stored Samples : Analyze the stored samples using the same analytical method as the initial analysis.
-
Data Comparison : Compare the peak area of the parent this compound compound at each time point to the initial (T=0) sample. The appearance of new peaks may suggest the formation of degradation products. Calculate the percentage of the compound remaining to assess its stability under the tested conditions.
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Apimostinel Dosage for In Vivo Rodent Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Apimostinel dosage for in vivo rodent experiments. The information is tailored for scientists and drug development professionals working with this novel NMDA receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GATE-202 or NRX-1074) is a novel and selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike direct agonists, this compound binds to a unique site on the NMDA receptor, enhancing its function in the presence of the neurotransmitter glutamate.[1][2] It is a structurally modified amidated tetrapeptide, developed as a more potent follow-up to Rapastinel (GLYX-13).[1] This modulation of the NMDA receptor is believed to underlie its rapid antidepressant and potential cognitive-enhancing effects.
Q2: What are the potential therapeutic applications of this compound being investigated in preclinical rodent models?
A2: Preclinical studies in rodent models suggest that this compound has potential therapeutic applications in:
-
Major Depressive Disorder (MDD): this compound has demonstrated rapid and potent antidepressant-like effects in various preclinical models of depression.
-
Cognitive Deficits: As a cognitive enhancer, this compound is being investigated for its potential to ameliorate cognitive impairments associated with conditions like schizophrenia.
Q3: How is this compound administered in rodent experiments?
A3: In preclinical rodent studies, this compound is typically administered intravenously (IV). This route ensures rapid and complete bioavailability, which is crucial for assessing the acute effects of the compound.
Q4: What is a recommended starting dose for this compound in mice and rats?
A4: Specific dose-response studies for this compound in rodents are not widely published. However, we can extrapolate from data on its less potent predecessor, Rapastinel (GLYX-13), and the fact that this compound is noted to be significantly more potent in vitro.
-
For Rapastinel , effective doses have been reported as 1.0 mg/kg (IV) in mice for cognitive enhancement (Novel Object Recognition test) and 3 mg/kg (IV) in rats for antidepressant-like effects (Forced Swim Test).
Given this compound's higher potency, it is crucial to start with lower doses and perform a dose-finding study. A suggested starting range for this compound could be 0.01 - 0.1 mg/kg (IV) , with subsequent dose escalations based on observed efficacy and tolerability.
Q5: When should this compound be administered relative to behavioral testing?
A5: this compound is known for its rapid onset of action. Therefore, it is typically administered shortly before behavioral testing. A common administration window is 30 to 60 minutes prior to the start of the behavioral test . This timing allows for adequate distribution to the central nervous system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of behavioral effect at expected doses. | Suboptimal Dosage: The dose may be too low to elicit a response. | Perform a dose-response study, starting from a low dose (e.g., 0.01 mg/kg) and escalating. |
| Timing of Administration: The window between injection and testing may be too long or too short. | Test different administration-to-test intervals (e.g., 15, 30, 60, 90 minutes) to determine the optimal time window. | |
| Compound Stability/Formulation: The this compound solution may have degraded or been improperly prepared. | Prepare fresh solutions for each experiment. Ensure the vehicle is appropriate and does not cause precipitation. A common vehicle for intravenous administration in rodents is sterile saline. | |
| High variability in behavioral responses between animals. | Inconsistent Administration Technique: Variability in injection speed or volume can affect drug exposure. | Ensure all experimenters are thoroughly trained in intravenous injection techniques to maintain consistency. |
| Animal Stress: High levels of stress can impact baseline behavior and mask drug effects. | Acclimate animals to the testing room and handling procedures for a sufficient period before the experiment. Minimize noise and other stressors in the experimental environment. | |
| Individual Animal Differences: Biological variability is inherent in in vivo research. | Increase the sample size per group to improve statistical power. | |
| Unexpected side effects (e.g., hyperactivity, sedation). | Dose is too high: Off-target effects or excessive NMDA receptor modulation can occur at high doses. | Reduce the dose. Carefully observe animals for any adverse effects following administration. |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects. | Always include a vehicle-only control group to account for any effects of the vehicle. | |
| Difficulty with Intravenous Injections in Mice. | Small Vein Size: The tail veins of mice can be challenging to access. | Use appropriate restraint techniques and a heat lamp to dilate the tail veins. Ensure the use of a small gauge needle (e.g., 30G). |
| Inexperienced Personnel: Proper training is essential for successful and humane intravenous injections. | Provide adequate training and practice for all personnel performing injections. |
Experimental Protocols
Forced Swim Test (FST) for Antidepressant-like Effects
This protocol is adapted for assessing the acute effects of intravenously administered this compound in mice.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Cylindrical beakers (25 cm tall, 15 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal scale
-
Syringes and 30G needles
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound 0.01 mg/kg, this compound 0.05 mg/kg, this compound 0.1 mg/kg).
-
Administration: Administer the assigned treatment via intravenous tail vein injection at a volume of 5 ml/kg.
-
Pre-Test Session (Day 1): 24 hours prior to the test session, place each mouse in a beaker filled with 15 cm of water (23-25°C) for a 15-minute pre-swim. This session promotes the adoption of an immobile posture in the subsequent test. Dry the mice thoroughly before returning them to their home cages.
-
Test Session (Day 2): 30 minutes after drug administration, place each mouse individually into a beaker with 15 cm of water (23-25°C) for a 6-minute test session.
-
Data Recording: Video record the entire 6-minute session.
-
Data Analysis: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. An increase in mobility (decrease in immobility time) is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test for Cognitive Enhancement
This protocol is designed to assess the effects of this compound on recognition memory in rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Open field arena (e.g., 50x50x40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the rats.
-
Video recording and analysis software
-
Animal scale
-
Syringes and appropriate gauge needles for IV injection in rats.
Procedure:
-
Habituation (Day 1): Allow each rat to explore the empty open field arena for 10 minutes.
-
Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Administer the assigned treatment (e.g., Vehicle, this compound 0.01 mg/kg, this compound 0.05 mg/kg, this compound 0.1 mg/kg) via intravenous injection.
-
30 minutes after injection, place the rat in the arena and allow it to explore the two identical objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
-
Testing (Day 2, after retention interval):
-
After a retention interval of 1 hour, replace one of the familiar objects with a novel object.
-
Place the rat back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A higher DI indicates better recognition memory.
Data Presentation
Table 1: Recommended Starting Doses for this compound in Rodent Models (Based on Rapastinel Data)
| Species | Behavioral Paradigm | Rapastinel (GLYX-13) Effective Dose (IV) | Suggested this compound Starting Dose Range (IV) |
| Mouse | Cognitive Enhancement (NOR) | 1.0 mg/kg | 0.01 - 0.1 mg/kg |
| Rat | Antidepressant-like (FST) | 3.0 mg/kg | 0.01 - 0.1 mg/kg |
Note: These are suggested starting ranges. An optimal dose must be determined empirically through dose-response studies.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Forced Swim Test Experimental Workflow.
Caption: Novel Object Recognition Test Workflow.
References
Apimostinel Solutions: A Technical Guide to Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and long-term stability of Apimostinel solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water[1][]. For creating stock solutions, DMSO is commonly used[1][3][4]. One supplier specifies a solubility of 155 mg/mL in DMSO and ≥ 6.67 mg/mL in water. It is recommended to use freshly opened, hygroscopic DMSO for the best solubility results.
Q2: How should I prepare this compound stock solutions?
When preparing stock solutions, it is advisable to select the appropriate solvent based on the experimental needs. To aid dissolution, especially if precipitation occurs, gentle heating to 37°C and sonication in an ultrasonic bath can be employed. Once prepared, it is best practice to create aliquots of the solution to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.
Q3: What are the optimal storage conditions for this compound solutions?
For short-term storage, solutions can be kept at 0 - 4°C for days to weeks. For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C. Stock solutions in DMSO are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C. Some suppliers recommend storing solutions under a nitrogen atmosphere.
Q4: What is the shelf life of this compound?
If stored properly as a solid, this compound has a shelf life of over two years. The stability of solutions is dependent on the solvent and storage temperature, as detailed in the storage condition tables below.
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Incomplete Dissolution.
-
Solution: Ensure you are using a suitable solvent like DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. Using new, hygroscopic DMSO can also significantly improve solubility.
-
-
Possible Cause 2: Precipitation due to Temperature Changes.
-
Solution: Some compounds are less soluble at lower temperatures. If the solution was recently removed from cold storage, allow it to come to room temperature and vortex gently. If precipitate remains, gentle warming and sonication may be necessary to redissolve the compound.
-
-
Possible Cause 3: Exceeded Solubility Limit.
-
Solution: Verify that the concentration of your solution does not exceed the known solubility of this compound in the chosen solvent. If it does, you may need to dilute the solution or use a different solvent system.
-
Issue: I am concerned about the degradation of my this compound solution over time.
-
Possible Cause 1: Improper Storage Conditions.
-
Solution: Always store this compound solutions at the recommended temperatures (-20°C for up to one month, -80°C for up to six months in DMSO). Avoid repeated freeze-thaw cycles by preparing and storing the solution in single-use aliquots.
-
-
Possible Cause 2: Exposure to Light or Air.
-
Solution: Store solutions in dry, dark conditions. Some sources recommend storing under a nitrogen atmosphere to prevent oxidation. Use amber vials or wrap containers in foil to protect from light.
-
-
Possible Cause 3: Chemical Instability in Aqueous Solutions.
-
Solution: As a tetrapeptide, this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. If using aqueous buffers, prepare the solution fresh before each experiment. If you must store an aqueous solution, consider sterile filtering it through a 0.22 μm filter before use.
-
Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 155 mg/mL (307.79 mM) | |
| Water | ≥ 6.67 mg/mL (13.24 mM) |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark conditions | |
| Solid | -20°C | Long-term (months to years) | Dry and dark conditions | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store under nitrogen for best results | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Store under nitrogen for best results |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of new, hygroscopic DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 198.6 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 503.59 g/mol ).
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.
-
Once fully dissolved, create single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Formulation for In Vivo Studies
Two example formulation protocols for achieving a clear solution with a concentration of ≥ 7.75 mg/mL are provided by a supplier:
-
Formulation A:
-
Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add this compound to the vehicle and mix thoroughly to dissolve.
-
-
Formulation B:
-
Prepare a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Add this compound to the vehicle and mix thoroughly to dissolve.
-
Visualizations
References
Addressing common issues in Apimostinel experimental design
Welcome to the technical support center for Apimostinel, a novel investigational antidepressant that acts as a selective positive allosteric modulator (PAM) of the NMDA receptor.[1] This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental design and execution. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GATE-202, formerly NRX-1074) is an investigational antidepressant.[1] It is a structurally modified, amidated tetrapeptide that functions as a selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike NMDA receptor antagonists such as ketamine, this compound acts as a positive allosteric modulator at a unique binding site on the receptor, independent of the glycine site.[1] This modulation enhances NMDA receptor activity in the presence of glutamate, promoting synaptic plasticity. Notably, it is reported to be 1000-fold more potent in vitro than its predecessor, rapastinel, and possesses an improved metabolic stability and pharmacokinetic profile.
Q2: What are the known downstream signaling pathways activated by this compound?
This compound's modulation of the NMDA receptor is believed to activate downstream signaling cascades associated with synaptogenesis and antidepressant effects. Key pathways implicated include the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling, which in turn can activate the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting the synthesis of proteins involved in synaptic strengthening and the formation of new synapses.
Q3: What are the main differences between this compound and other NMDA receptor modulators like ketamine?
The primary distinction lies in their mechanism of action and resulting side-effect profile. This compound is a positive allosteric modulator, enhancing receptor function, while ketamine is a channel blocker, an antagonistic mechanism. This difference is thought to underlie this compound's favorable safety profile, as it has been shown to be well-tolerated and lacks the psychotomimetic (hallucinosis-like) side effects associated with NMDA receptor antagonists like ketamine.
Troubleshooting Common Experimental Issues
Q4: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and storage conditions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water. However, it is reported to be insoluble in water alone by some suppliers. For stock solutions, DMSO is a reliable choice. For long-term storage of the solid compound, it is recommended to keep it in a dry, dark environment at -20°C for months to years. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions in DMSO can be stored at -20°C.
| Solvent/Storage | Recommendation | Reference |
| Solubility | Soluble in DMSO and water. | |
| Long-Term Storage (Solid) | -20°C, dry and dark. | |
| Short-Term Storage (Solid) | 0-4°C, dry and dark. | |
| Stock Solution Storage | DMSO at -20°C. |
Q5: I am observing high variability in my in vitro assay results. What could be the cause?
High variability in in vitro assays with NMDA receptor modulators can stem from several factors:
-
Cell Health and Density: Ensure your cell cultures are healthy and seeded at a consistent density. Over-confluent or unhealthy cells can respond variably to stimuli.
-
Ligand Concentration: The positive allosteric modulatory effect of this compound is dependent on the presence of the primary agonists, glutamate and a co-agonist like glycine or D-serine. Ensure that the concentrations of these agonists are optimized and consistent across experiments.
-
Excitotoxicity: Overexpression or prolonged activation of NMDA receptors can lead to excitotoxicity and cell death, which can skew results. Consider using a low concentration of a reversible NMDA receptor antagonist during cell culture to prevent this, which should be thoroughly washed out before the experiment.
-
Assay Conditions: Factors like temperature, pH, and ion concentrations in your buffers can significantly impact NMDA receptor function. Maintain consistent and physiological conditions. The use of physiological buffers like bicarbonate buffer, although technically more demanding, may provide more relevant results than phosphate buffers.
Q6: My in vivo study is not showing a clear antidepressant-like effect with this compound. What are some potential issues?
Several factors can influence the outcome of in vivo studies with this compound:
-
Route of Administration and Formulation: For intravenous (IV) injections in rodents, ensure proper tail vein administration. The formulation should be sterile and isotonic. While this compound has been developed as both an intravenous and oral formulation, the route of administration will significantly impact its pharmacokinetics.
-
Dose Selection: In a Phase 1 study, doses of 1, 5, and 10 mg were well-tolerated in humans. Dose-response studies are crucial to determine the optimal dose for your specific animal model and behavioral paradigm.
-
Timing of Behavioral Testing: this compound is considered a rapid-acting antidepressant, with effects observed as early as 24 hours after a single dose in clinical studies. The timing of your behavioral tests post-administration is critical and should be chosen to capture this rapid onset of action.
-
Animal Model and Stressor: The choice of animal model (e.g., chronic mild stress, forced swim test) and the specific parameters of the stress protocol can significantly impact the results. Ensure the model is appropriate for studying rapid-acting antidepressants and that the protocol is followed consistently.
-
Baseline Behavior of Animals: Individual differences in the baseline behavior of animals can contribute to variability. Consider screening animals for baseline depressive-like behavior to reduce variability.
Detailed Experimental Protocols
Q7: Can you provide a general protocol for assessing this compound's effect on the mTOR signaling pathway using Western Blot?
This protocol provides a general framework. Specific antibody concentrations and incubation times should be optimized for your experimental setup.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) to an appropriate confluency.
-
Serum starve the cells for 4-6 hours to reduce baseline mTOR activity.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 30 minutes, 1 hour, 6 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C. Use a loading control like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
| Parameter | Recommendation |
| Cell Line | Primary cortical neurons, SH-SY5Y |
| Treatment Concentrations | 10 nM - 1 µM (dose-response recommended) |
| Treatment Duration | 30 minutes - 6 hours (time-course recommended) |
| Lysis Buffer | RIPA with protease/phosphatase inhibitors |
| Primary Antibodies | p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, GAPDH/β-actin |
Q8: What is a recommended protocol for a Forced Swim Test in mice to evaluate the antidepressant-like effects of this compound?
The Forced Swim Test (FST) is a common behavioral assay for screening antidepressant efficacy.
-
Apparatus:
-
A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
-
Animals:
-
Male mice (e.g., C57BL/6 or BALB/c) are commonly used. Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
-
Procedure:
-
Pre-swim session (Day 1): Place each mouse in the water cylinder for 15 minutes. This session is for habituation. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-swim, administer this compound (e.g., via intravenous injection) or vehicle. The timing of administration before the test is crucial and should be based on the drug's pharmacokinetic profile (e.g., 30 minutes to 1 hour prior). Place the mouse in the water cylinder for a 6-minute session. Record the session for later analysis.
-
Behavioral Scoring: Analyze the last 4 minutes of the 6-minute test session. Score the duration of immobility, which is defined as the time the mouse spends floating motionless, making only small movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
-
| Parameter | Recommendation | Reference |
| Apparatus | Cylinder (20 cm diameter, 40 cm height) | |
| Water Depth & Temperature | 15 cm, 23-25°C | |
| Pre-swim Duration | 15 minutes | |
| Test Session Duration | 6 minutes (score last 4 minutes) | |
| Drug Administration | 30-60 minutes prior to test (optimize based on PK) |
Visualizations
Caption: this compound's proposed signaling pathway leading to synaptogenesis.
Caption: Experimental workflow for the Forced Swim Test with this compound.
References
Technical Support Center: Improving the Efficacy and Delivery of Apimostinel In Vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Apimostinel. The information is designed to help optimize experimental design and improve the efficacy and delivery of this novel NMDA receptor modulator in a laboratory setting.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound (formerly NRX-1074) is a novel and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike direct agonists, this compound binds to a unique site on the NMDA receptor, independent of the glycine binding site, to enhance receptor activity in the presence of glutamate.[1] This modulation leads to increased synaptic plasticity.[1] |
| How does this compound differ from its predecessor, Rapastinel (GLYX-13)? | This compound is an amidated tetrapeptide that has been structurally modified from Rapastinel through the addition of a benzyl group.[1] This modification was designed to enhance its metabolic stability and pharmacokinetic profile, resulting in this compound being approximately 1000-fold more potent in vitro than Rapastinel. |
| What are the downstream signaling pathways activated by this compound? | This compound's modulation of the NMDA receptor is believed to trigger downstream signaling cascades associated with neuroplasticity. These pathways include the activation of Brain-Derived Neurotrophic Factor (BDNF), Akt (Protein Kinase B), Extracellular signal-regulated kinase (ERK), and the mammalian Target of Rapamycin (mTOR). |
| Is this compound cytotoxic? | This compound is generally well-tolerated and does not exhibit the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. However, as with any experimental compound, it is crucial to perform cell viability assays to determine the appropriate concentration range for your specific cell type and experimental conditions. |
| What are the optimal storage conditions for this compound? | As a peptide-based compound, this compound should be stored under conditions that minimize degradation. While specific manufacturer's instructions should always be followed, general recommendations for peptide storage include keeping it in a lyophilized form at -20°C or -80°C, protected from light. For solutions, it is advisable to prepare fresh stocks for each experiment or to store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility | This compound is reported to be soluble in DMSO and water. However, precipitation can occur when a concentrated DMSO stock is diluted into aqueous culture media. To avoid this, pre-warm the media, add the stock solution dropwise while gently vortexing, and ensure the final DMSO concentration is low (typically ≤ 0.1%). |
| Peptide Degradation | Peptides are susceptible to degradation by proteases present in serum-containing media or released from cells. It is recommended to perform experiments in serum-free media when possible or to use protease inhibitor cocktails. Prepare fresh solutions of this compound for each experiment to minimize degradation. |
| Incorrect Dosing | Due to its high potency, accurate dosing of this compound is critical. Perform serial dilutions carefully and ensure thorough mixing. It is also important to consider the net peptide content of your stock, as impurities can affect the actual concentration. |
| Cell Health and Density | Ensure that the cells used in the assay are healthy and within their optimal passage number. Cell density can also influence the response to treatment. Optimize cell seeding density to ensure a consistent and reproducible response. |
| Assay-Specific Issues | For NMDA receptor-dependent assays, ensure that co-agonists like glycine or D-serine are present at appropriate concentrations, and that the baseline NMDA receptor activity is optimal for detecting potentiation. |
Issue 2: Difficulty in Delivering this compound to In Vitro Models
| Potential Cause | Troubleshooting Step |
| Adsorption to Plasticware | Peptides can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. To mitigate this, consider using low-protein-binding microplates and pipette tips. |
| Instability in Culture Media | The stability of this compound in your specific cell culture medium over the time course of your experiment should be considered. If degradation is suspected, a time-course experiment to measure the concentration of this compound in the media over time using an appropriate analytical method (e.g., LC-MS) may be necessary. |
| Complex In Vitro Models | In more complex models like brain organoids or co-cultures, penetration of the peptide to the target cells may be a factor. Consider longer incubation times or microinjection techniques if feasible. |
Quantitative Data
| Compound | Relative Potency (in vitro) | Reference |
| This compound | ~1000-fold more potent than Rapastinel | |
| Rapastinel (GLYX-13) | Baseline |
Experimental Protocols & Methodologies
Primary Neuronal Culture for this compound Treatment
This protocol provides a general framework for culturing primary cortical or hippocampal neurons for subsequent treatment with this compound.
-
Preparation of Culture Vessels:
-
Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) overnight at 37°C.
-
Wash three times with sterile, deionized water and allow to air dry.
-
Further coat with Laminin (5 µg/mL) for at least 2 hours at 37°C before seeding neurons.
-
-
Neuronal Isolation and Seeding:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate®-E medium.
-
Digest the tissue with papain (20 units/mL) in a neurobasal medium at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the prepared culture vessels at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².
-
-
Neuronal Culture and Maintenance:
-
Culture neurons in Neurobasal® Plus Medium supplemented with B-27® Plus Supplement and GlutaMAX™ Supplement at 37°C in a humidified 5% CO2 incubator.
-
Perform a partial media change every 3-4 days.
-
Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed culture medium.
-
Replace the existing medium in the neuronal cultures with the this compound-containing medium.
-
Incubate for the desired duration of the experiment.
-
Calcium Influx Assay
This assay measures changes in intracellular calcium levels in response to NMDA receptor activation and its modulation by this compound.
-
Cell Preparation:
-
Seed primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate.
-
Allow cells to adhere and differentiate as required.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading.
-
Add a solution containing NMDA and glycine/D-serine, with or without pre-incubation of various concentrations of this compound.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the data to the maximum response induced by a saturating concentration of NMDA.
-
Plot the concentration-response curve for this compound's potentiation of the NMDA response to determine its EC50.
-
Visualizations
Caption: this compound's signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Apimostinel in Neuronal Cell Cultures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Apimostinel (also known as GATE-202 or NRX-1074) in neuronal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antidepressant that acts as a novel, selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1] It is a tetrapeptide that has been structurally modified to enhance its metabolic stability and potency.[1][2] Unlike NMDA receptor antagonists like ketamine, this compound is a positive allosteric modulator (PAM) that enhances receptor activity in the presence of a ligand.[3] It binds to a unique site on the NMDA receptor, independent of the glycine co-agonist site, to promote synaptic plasticity.[1] This mechanism allows it to induce neuroplasticity without the psychotomimetic side effects associated with NMDA receptor antagonists.
Q2: What are the expected effects of this compound in neuronal cultures?
In neuronal cell cultures, this compound is expected to enhance NMDA receptor-mediated signaling and promote synaptic plasticity. This can manifest as:
-
Increased NMDA-induced calcium influx.
-
Activation of downstream signaling pathways, including mTOR and BDNF.
-
Enhanced synaptogenesis and increases in dendritic spine density.
-
Potentiation of long-term potentiation (LTP).
This compound is noted to be approximately 1000-fold more potent in vitro than its predecessor, Rapastinel (GLYX-13).
Q3: What is the recommended concentration range and incubation time for this compound?
While optimal concentrations can vary by cell type and experimental endpoint, preclinical studies provide a general guideline. For its predecessor Rapastinel, maximal enhancement of calcium flux in primary cortical neurons was observed at 100 nM. Given this compound's higher potency, effective concentrations are likely in the low nanomolar to picomolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Incubation times can range from minutes for acute signaling studies to several days for studies on synaptogenesis or long-term plasticity. A prior single-dose clinical study of this compound showed rapid antidepressant effects within 24 hours that were sustained for up to seven days.
Q4: How should I prepare and store this compound?
This compound is a peptide, and like many peptides, it may have specific solubility and stability requirements.
-
Solubilization: Follow the manufacturer's instructions for dissolving the compound. A common solvent for peptide-based drugs is sterile, nuclease-free water or a buffer like PBS. Creating a concentrated stock solution in a solvent like DMSO is also a possibility, but the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in cell culture media at 37°C over extended periods should be considered, as peptides can be susceptible to degradation by proteases present in serum or released from cells.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my neuronal cultures.
If this compound treatment does not yield the expected results, consider the following potential causes and solutions.
| Possible Cause | Recommended Action |
| Reagent Integrity | Verify Solubility and Stability: Ensure this compound is fully dissolved. Peptides can be prone to precipitation or degradation. Prepare fresh stock solutions and test their stability in your culture medium at 37°C. |
| Suboptimal Concentration | Perform a Dose-Response Curve: The effective concentration can be highly dependent on the cell type and density. Test a wide range of concentrations (e.g., from pM to µM) to identify the optimal window for your specific assay. |
| Poor Cell Health | Assess Culture Viability: Ensure your neuronal cultures are healthy, with normal morphology and low levels of spontaneous cell death. Stressed or unhealthy cells may not respond appropriately to stimuli. Maintain consistent plating densities. |
| Insensitive Assay | Use Positive Controls: Confirm that your assay can detect the expected biological changes. Use a known agonist of the NMDA receptor or another compound known to induce the measured effect (e.g., BDNF for synaptogenesis) as a positive control. |
| Incorrect Incubation Time | Optimize Treatment Duration: The effects of this compound can be rapid for signaling events but may require longer incubation for structural changes like synaptogenesis. Perform a time-course experiment to determine the optimal endpoint. |
Problem 2: I am observing cytotoxicity or other unexpected adverse effects.
While this compound is generally well-tolerated and lacks the psychotomimetic effects of ketamine, high concentrations or other experimental factors can lead to adverse effects in vitro.
| Possible Cause | Recommended Action |
| Concentration Too High | Lower the Concentration: Perform a toxicity assay (e.g., LDH or MTT assay) alongside your dose-response experiment to identify the therapeutic window and determine the concentration at which cytotoxicity occurs. |
| Solvent Toxicity | Check Vehicle Control: If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically <0.1%). Run a vehicle-only control to confirm that the solvent is not causing the observed cytotoxicity. |
| Media Component Interaction | Evaluate Media Composition: Certain components in complex cell culture media can interact with therapeutic compounds. If possible, test the compound in a simpler, defined buffer for short-term experiments to rule out media interactions. |
| Contamination | Check for Contamination: Bacterial, fungal, or mycoplasma contamination can induce stress and cell death, which may be exacerbated by the experimental treatment. Regularly test your cultures for contamination. |
Experimental Protocols & Data
Protocol: Assessing NMDA Receptor-Mediated Calcium Influx
This protocol provides a general framework for measuring changes in intracellular calcium in response to this compound using a fluorescent calcium indicator.
Methodology:
-
Cell Plating: Plate primary neurons or a suitable neuronal cell line on poly-D-lysine coated, glass-bottom 96-well plates at an appropriate density. Culture for 7-10 days to allow for network formation.
-
Dye Loading: Prepare a loading buffer with a fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in a physiological saline solution (e.g., HBSS). Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with fresh saline solution to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on a microscope equipped for live-cell imaging. Record baseline fluorescence for 1-2 minutes.
-
Compound Addition: Add varying concentrations of this compound and incubate for a predetermined time (e.g., 5-15 minutes).
-
Stimulation: Add a sub-maximal concentration of NMDA and glycine to stimulate the NMDA receptors.
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes following stimulation.
-
Analysis: Calculate the change in fluorescence over baseline (ΔF/F₀) for each concentration. Plot the peak response against the this compound concentration to generate a dose-response curve.
Summary of this compound Characteristics
The following table summarizes key quantitative data and characteristics gathered from preclinical and clinical studies.
| Parameter | Value / Observation | Reference |
| Mechanism of Action | Positive Allosteric Modulator of the NMDA Receptor | |
| Binding Site | Unique site, independent of the glycine-binding site | |
| Relative Potency | ~1000-fold more potent in vitro than Rapastinel | |
| Effective in vitro Range | Likely low nM to pM (based on Rapastinel at 100 nM) | |
| Downstream Signaling | Activates mTOR and BDNF pathways | |
| Functional Effects | Enhances synaptic plasticity, promotes synaptogenesis | |
| Safety Profile | Lacks the psychotomimetic side effects of ketamine | |
| Clinically Effective Dose | A single 10mg IV dose showed significant antidepressant effects at 24h |
Signaling Pathway
This compound enhances NMDA receptor function, leading to the activation of signaling cascades crucial for synaptic plasticity and antidepressant effects.
This compound-Modulated NMDA Receptor Signaling
This pathway illustrates that this compound positively modulates the NMDA receptor, enhancing its response to glutamate and glycine. This leads to increased calcium influx, which triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then activates its receptor, TrkB, leading to the stimulation of downstream pathways like mTOR, which are critical for promoting synaptogenesis and enhancing synaptic plasticity. These molecular events are believed to underlie the rapid antidepressant effects observed with this compound.
References
Technical Support Center: Method Refinement for Consistent Apimostinel Results
Welcome to the technical support center for Apimostinel (NRX-1074), a next-generation positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, distinct from the glycine co-agonist binding site, to enhance receptor activity in the presence of glutamate.[1][2] This modulation enhances NMDA receptor-mediated synaptic plasticity. Initially, this compound and its predecessor, rapastinel, were sometimes mischaracterized as glycine-site partial agonists, but recent studies have clarified their distinct mechanism as PAMs.[3]
Q2: How does the potency of this compound compare to other NMDA receptor modulators?
This compound is significantly more potent than its predecessor, rapastinel (GLYX-13). In vitro studies have shown this compound to be approximately 1000-fold more potent than rapastinel.[2] This increased potency is attributed to structural modifications, including the addition of a benzyl group, which also enhances its metabolic stability and pharmacokinetic profile.[2]
Q3: What are the expected downstream signaling effects of this compound?
By potentiating NMDA receptor function, this compound is expected to activate downstream signaling cascades crucial for synaptic plasticity and antidepressant effects. These pathways include the Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor Tropomyosin receptor kinase B (TrkB), which in turn activates the Extracellular signal-regulated kinase (ERK) and the mammalian Target of Rapamycin (mTOR) pathways. Activation of these pathways is associated with synaptogenesis and rapid antidepressant effects.
Q4: What are some common sources of variability in experiments with NMDA receptor modulators?
Several factors can contribute to variability in experimental results with NMDA receptor modulators like this compound:
-
Receptor Subtype Composition: The subunit composition of NMDA receptors (e.g., different GluN2 subunits) can vary between brain regions and even within a single neuron, which can influence the effects of modulators.
-
Ligand Concentrations: The concentrations of the co-agonists glutamate and glycine/D-serine can significantly impact the activity of PAMs.
-
Cellular Health and Density: In vitro, the health and density of cell cultures can affect receptor expression and signaling. Excitotoxicity due to excessive NMDA receptor activation is a common concern.
-
Experimental Conditions: Factors such as temperature, pH, and buffer composition can all influence receptor function and ligand binding.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or low signal-to-noise ratio in receptor binding assays.
-
Potential Cause: Inconsistent membrane preparation, inappropriate radioligand concentration, or high non-specific binding.
-
Troubleshooting Steps:
-
Optimize Membrane Preparation: Ensure a consistent and high-quality membrane preparation from a specific brain region or cell line with known NMDA receptor expression.
-
Determine Optimal Radioligand Concentration: Use a radioligand concentration at or below the dissociation constant (Kd) for saturation binding assays to maximize the specific binding signal. For competition assays, a concentration close to the Kd is recommended.
-
Minimize Non-Specific Binding: Pre-treat filters with polyethyleneimine (PEI) and include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Ensure thorough and rapid washing with ice-cold buffer.
-
Issue 2: Inconsistent results in calcium flux assays.
-
Potential Cause: Cell viability issues due to excitotoxicity, suboptimal dye loading, or inappropriate agonist/antagonist concentrations.
-
Troubleshooting Steps:
-
Prevent Excitotoxicity: For stable cell lines expressing NMDA receptors, it may be necessary to culture them in the presence of a weak, reversible antagonist to prevent cell death from ambient glutamate.
-
Optimize Dye Loading: Ensure optimal incubation time and temperature for the calcium indicator dye to allow for complete de-esterification and to minimize compartmentalization.
-
Titrate Agonist and PAM Concentrations: Perform concentration-response curves for both the NMDA receptor agonist (e.g., glutamate) and this compound to determine the optimal concentrations for your specific cell system.
-
In Vivo Studies
Issue 3: High variability in behavioral outcomes in preclinical models.
-
Potential Cause: Inconsistent drug administration, stress-induced variability in animal subjects, or inappropriate behavioral paradigm parameters.
-
Troubleshooting Steps:
-
Refine Drug Administration: Ensure accurate and consistent dosing. For intravenous administration, confirm proper vein cannulation. For oral administration, ensure complete gavage.
-
Acclimatize Animals: Properly acclimate animals to the experimental environment and handling procedures to minimize stress, which can impact behavioral readouts.
-
Standardize Behavioral Protocols: Strictly adhere to standardized protocols for behavioral tests like the forced swim test or learned helplessness, including parameters such as water temperature, pre-test exposure, and scoring criteria.
-
Quantitative Data Summary
Due to the proprietary nature of this compound, extensive public data on its binding affinity and potency is limited. The following table includes data for its predecessor, rapastinel, to provide a reference for expected potency ranges.
| Parameter | Compound | Value | Assay/Method | Reference |
| Potency Comparison | This compound vs. Rapastinel | ~1000-fold more potent | In vitro assays | |
| Functional Potency | Rapastinel | 100 nM (maximal enhancement) | NMDA-induced calcium flux in primary cortical neurons | |
| Binding Modulation | Rapastinel | 1-10 µM (optimal increase) | [3H]MK-801 binding in rat forebrain membranes | |
| Clinical Dose (IV) | This compound | 1 mg, 5 mg, 10 mg, 25 mg | Phase 1 multiple ascending dose study in healthy volunteers |
Experimental Protocols
NMDA Receptor Binding Assay (Adapted for this compound)
This protocol is adapted from methods used for rapastinel and other NMDA receptor modulators.
Objective: To determine the effect of this compound on the binding of a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801).
Materials:
-
Rat forebrain membrane preparation
-
Radioligand: [3H]MK-801
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
This compound stock solution
-
L-Glutamate
-
Unlabeled MK-801 (for non-specific binding)
-
96-well plates
-
Glass fiber filters (GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Total Binding: Add assay buffer, membrane preparation, and [3H]MK-801.
-
Non-Specific Binding: Add assay buffer with a saturating concentration of unlabeled MK-801, membrane preparation, and [3H]MK-801.
-
Experimental Wells: Add the corresponding this compound dilution, membrane preparation, and [3H]MK-801.
-
Add L-Glutamate to all wells to activate the NMDA receptor.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding and analyze the data to determine the effect of this compound on [3H]MK-801 binding.
Calcium Flux Assay in Cultured Neurons
This protocol is based on general methods for studying NMDA receptor-mediated calcium influx.
Objective: To measure the potentiation of NMDA receptor-mediated calcium influx by this compound in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with appropriate ions)
-
NMDA receptor agonist (e.g., NMDA or L-Glutamate)
-
Glycine
-
This compound stock solution
-
Fluorescence plate reader with kinetic read capability
Procedure:
-
Plate primary cortical neurons in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Prepare a plate with serial dilutions of this compound.
-
Prepare a plate with the NMDA receptor agonist and co-agonist (e.g., NMDA and Glycine).
-
Using a fluorescence plate reader, establish a baseline fluorescence reading.
-
Add the this compound dilutions to the cells and incubate for a short period.
-
Add the agonist solution to stimulate the NMDA receptors and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time to measure the intracellular calcium concentration changes.
-
Analyze the data (e.g., peak fluorescence or area under the curve) to determine the concentration-response relationship for this compound's potentiation of the calcium response.
Visualizations
Caption: this compound's signaling pathway leading to rapid antidepressant effects.
Caption: General experimental workflow for in vitro characterization of this compound.
References
Apimostinel: Technical Support Center on Psychotomimetic Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and guidance on the potential for psychotomimetic side effects associated with Apimostinel (also known as NRX-1074 and GATE-202). The content is structured to address specific questions and challenges that researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how does it differ from ketamine?
A1: this compound is a novel and selective positive allosteric modulator (PAM) of the NMDA receptor.[1][2] Unlike ketamine, which is a non-competitive channel blocker of the NMDA receptor, this compound does not block the ion channel. Instead, it binds to a unique, allosteric site on the receptor, independent of the glycine binding site, to enhance receptor activity in the presence of the endogenous co-agonists, glutamate and glycine.[1][3] This modulation is thought to promote synaptic plasticity.[1] The primary difference in mechanism is that this compound enhances the natural signaling of the NMDA receptor, whereas ketamine blocks it. This distinction is believed to be a key reason for their different side effect profiles.
Q2: Has this compound demonstrated psychotomimetic side effects in clinical trials?
A2: Based on available public data from Phase 1 and Phase 2a clinical trials, this compound has been consistently reported to be well-tolerated and to lack the hallucinosis-like psychotomimetic and dissociative side effects associated with NMDA receptor antagonists like ketamine. Press releases and publications have stated that no ketamine-like psychotomimetic effects were observed in these studies.
Q3: What preclinical evidence exists regarding the psychotomimetic potential of this compound?
A3: Preclinical studies in animal models of depression have shown that this compound has rapid and potent antidepressant-like effects. Importantly, these studies also indicate that, similar to the related compound rapastinel, it is well-tolerated and does not produce the schizophrenia-like psychotomimetic effects seen with other NMDA receptor antagonists.
Q4: How does the downstream signaling of this compound differ from that of ketamine, and how might this relate to the lack of psychotomimetic effects?
A4: While both this compound and ketamine have been shown to ultimately converge on downstream pathways that promote neuroplasticity, such as the activation of mTOR and the release of Brain-Derived Neurotrophic Factor (BDNF), the initial steps in their signaling cascades are different. Ketamine's channel blockade leads to a surge in glutamate release, which is thought to contribute to its psychotomimetic effects. This compound, as a positive allosteric modulator, is not associated with this glutamate surge. It is hypothesized that by modulating rather than blocking the NMDA receptor, this compound can induce pro-plasticity signaling without causing the widespread neuronal disruption that leads to psychosis-like symptoms.
Troubleshooting Guides for Experimental Research
Issue: Difficulty in replicating the lack of psychotomimetic-like behaviors in preclinical models.
-
Possible Cause 1: Inappropriate behavioral assay.
-
Troubleshooting: Ensure the use of validated animal models sensitive to the psychotomimetic effects of NMDA receptor antagonists. Assays such as phencyclidine (PCP) or MK-801 drug discrimination, prepulse inhibition of the acoustic startle reflex, and locomotor hyperactivity are standard. This compound is not expected to substitute for PCP or MK-801 in drug discrimination paradigms.
-
-
Possible Cause 2: Incorrect dosage.
-
Troubleshooting: Refer to published preclinical studies for appropriate dose ranges of this compound. The doses required for antidepressant-like effects are significantly lower than those that might induce off-target effects. Ensure accurate dose calculations and administration.
-
-
Possible Cause 3: Animal strain and species differences.
-
Troubleshooting: Be aware that different rodent strains can exhibit varying sensitivities to psychoactive compounds. The original preclinical work on this compound and related compounds should be consulted for the specific strains used.
-
Issue: Observing unexpected adverse events in clinical research subjects.
-
Possible Cause 1: Subject population.
-
Troubleshooting: Ensure that subjects with a history of psychotic disorders or a first-degree relative with a psychotic disorder are excluded from initial safety studies, as per standard clinical trial protocols for CNS-active drugs. The clinical trial protocol for a Phase 1 study of this compound (NCT05597241) specified the exclusion of individuals with a history of psychiatric diseases like schizophrenia.
-
-
Possible Cause 2: Concomitant medications.
-
Troubleshooting: Carefully screen for and document all concomitant medications. Drugs that also affect glutamatergic or other neurotransmitter systems could potentially interact with this compound. The NCT05597241 trial protocol excluded subjects currently taking prescription or over-the-counter medications.
-
-
Possible Cause 3: Inadequate assessment tools.
-
Troubleshooting: Utilize validated and sensitive rating scales for psychotomimetic and dissociative effects at appropriate time points post-administration. The Clinician-Administered Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) are commonly used for this purpose.
-
Data Presentation
Clinical Trial Safety Overview for this compound
| Clinical Trial Phase | Number of Participants (approx.) | Doses Administered | Key Findings on Psychotomimetic Side Effects |
| Phase 1 | 40 healthy volunteers | Single ascending doses (up to 25 mg) and multiple ascending doses (1, 5, and 10 mg) | Generally safe and well-tolerated. No observation of ketamine-like psychotomimetic or dissociative effects. |
| Phase 2a | Not specified in available results | Single intravenous dose | Demonstrated rapid antidepressant effects. Reported to have a safe and well-tolerated profile with no psychotomimetic or dissociative adverse effects. |
Note: Specific quantitative data from psychotomimetic rating scales used in these trials have not been made publicly available. The information presented is based on published press releases and reviews of the trial outcomes.
Experimental Protocols
Assessment of Psychotomimetic Effects in Clinical Trials (Generalized Protocol)
-
Subject Selection: Enroll healthy volunteers or patients with Major Depressive Disorder with no personal or family history of psychotic disorders.
-
Rating Scales:
-
Clinician-Administered Dissociative States Scale (CADSS): To measure dissociative symptoms.
-
Brief Psychiatric Rating Scale (BPRS), particularly the positive symptom subscale: To assess for symptoms of psychosis such as hallucinations, unusual thought content, and conceptual disorganization.
-
-
Assessment Schedule:
-
Baseline: Administer all rating scales prior to drug administration to establish a baseline.
-
Post-infusion: Conduct assessments at multiple time points post-administration, with a focus on the period of expected peak plasma concentration and for several hours thereafter. For a rapid-acting intravenous compound, assessments at 30 minutes, 1, 2, 4, and 24 hours post-dose are typical.
-
-
Data Analysis: Compare the change from baseline in rating scale scores between the this compound group(s) and a placebo control group. An active comparator arm with a compound known to induce psychotomimetic effects (e.g., ketamine) is ideal for establishing assay sensitivity.
Visualizations
References
Apimostinel Preclinical Dose-Response Analysis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals investigating the preclinical dose-response characteristics of Apimostinel. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly NRX-1074) is an investigational novel antidepressant that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike conventional NMDA receptor antagonists like ketamine, this compound enhances receptor function in the presence of the endogenous ligands (glutamate and glycine/D-serine), promoting neuroplasticity without causing the psychotomimetic side effects associated with antagonists.[1][2] It binds to a unique site on the NMDA receptor, independent of the glycine-binding site.[1]
Q2: How does the potency of this compound compare to other NMDA receptor modulators?
A2: this compound is significantly more potent than its predecessor, rapastinel (GLYX-13). In vitro studies have shown that this compound is approximately 1000-fold more potent than rapastinel.[1]
Q3: What are the expected antidepressant-like effects of this compound in preclinical models?
A3: Preclinical studies have demonstrated that this compound produces rapid and potent antidepressant-like effects in various animal models of depression. These effects are thought to be mediated by the enhancement of synaptic plasticity.
Q4: What is a typical dose-response relationship observed with this compound and related compounds?
A4: this compound and other "stinel" compounds often exhibit a biphasic, or inverted U-shaped, dose-response curve. This means that the therapeutic effect increases with the dose up to an optimal point, after which higher doses lead to a diminished or even absent effect. This is a critical consideration for experimental design.
Q5: Are there any known safety concerns with this compound in preclinical studies?
A5: Preclinical and clinical data suggest that this compound is well-tolerated and lacks the hallucinogenic or psychotomimetic side effects associated with NMDA receptor antagonists like ketamine.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro NMDA Receptor Potentiation Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | - Ensure optimal cell culture conditions (e.g., media, CO2, temperature).- Regularly check for mycoplasma contamination.- Perform a cell viability assay (e.g., trypan blue exclusion) before each experiment. |
| Ligand Concentrations | - Optimize the concentrations of glutamate and the co-agonist (glycine or D-serine) to be in the EC20-EC50 range to allow for the detection of potentiation.- Ensure fresh and accurate dilutions of all ligands. |
| Assay Buffer Composition | - Maintain consistent ionic strength and pH of the assay buffer.- The presence of divalent cations (e.g., Mg2+) can affect NMDA receptor activity; ensure their concentrations are controlled and consistent. |
| Plate Reader Settings | - Optimize the gain and read time settings on your plate reader for the specific fluorescence or luminescence assay being used.- Ensure consistent timing of reagent additions and readings. |
Issue 2: Lack of Expected Antidepressant-Like Effect in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Steps |
| Inappropriate this compound Dose | - Due to the inverted U-shaped dose-response curve, the selected dose may be too high or too low.- Conduct a dose-response study with a wide range of doses to identify the optimal therapeutic window. |
| Animal Strain and Sex | - Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.- Be consistent with the strain and sex of the animals used in your studies. |
| Acclimation and Handling Stress | - Ensure animals are properly acclimated to the housing facility and handled consistently by the experimenter to minimize stress-induced variability.- Perform the test in a quiet environment. |
| Water Temperature | - Maintain a consistent water temperature (typically 23-25°C) as temperature fluctuations can affect immobility time. |
| Pre-test Procedure (for rats) | - For rats, a pre-test session 24 hours before the actual test is often necessary to observe the effects of antidepressants. |
Issue 3: High Variability in the Learned Helplessness Model
| Potential Cause | Troubleshooting Steps |
| Ineffective Helplessness Induction | - Ensure the parameters of the inescapable stressor (e.g., footshock intensity and duration) are sufficient to induce a learned helplessness phenotype.- Include a control group that does not receive the inescapable stress to validate the model. |
| Testing Latency | - The timing of the drug administration relative to the stress induction and the final test is critical. Optimize this window to capture the antidepressant effect. |
| Behavioral Endpoint Measurement | - Clearly define and consistently score the escape latencies or number of failures to escape in the shuttle box test. |
| Individual Animal Differences | - Acknowledge that there can be significant individual variation in the response to stress. Ensure adequate group sizes to achieve statistical power. |
Quantitative Data Summary
Specific preclinical dose-response data for this compound, including EC50 values for NMDA receptor potentiation and detailed results from in vivo studies like the forced swim test, are not extensively available in the public domain, likely due to their proprietary nature. The tables below are provided as a template for organizing such data when it becomes available through further research or publication.
Table 1: In Vitro NMDA Receptor Potentiation by this compound (Example Data)
| Assay Type | Cell Line | Co-agonist | This compound EC50 (nM) | Maximum Potentiation (%) |
| Calcium Influx | HEK293 expressing GluN1/GluN2A | D-Serine (1 µM) | Data not publicly available | Data not publicly available |
| Electrophysiology (Patch Clamp) | Primary Cortical Neurons | Glycine (1 µM) | Data not publicly available | Data not publicly available |
Table 2: Effect of this compound in the Mouse Forced Swim Test (Example Data)
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds, Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | - | e.g., 10 | e.g., 120 ± 10 | - |
| This compound | e.g., 0.1 | e.g., 10 | Data not publicly available | Data not publicly available |
| This compound | e.g., 1.0 | e.g., 10 | Data not publicly available | Data not publicly available |
| This compound | e.g., 10.0 | e.g., 10 | Data not publicly available | Data not publicly available |
Experimental Protocols & Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound. As a positive allosteric modulator, this compound enhances the influx of Ca2+ through the NMDA receptor channel when it is activated by glutamate and a co-agonist. This increased calcium influx activates downstream signaling cascades, including the mTOR pathway, leading to increased synthesis of proteins like BDNF, which are crucial for synaptic plasticity.
Forced Swim Test (FST) Experimental Workflow
The diagram below outlines the typical workflow for conducting the Forced Swim Test to evaluate the antidepressant-like effects of this compound.
Troubleshooting Logic for Inverted U-Shaped Dose-Response
This diagram provides a logical approach to troubleshooting experiments when an inverted U-shaped dose-response is anticipated.
References
Validation & Comparative
Validating the Rapid Antidepressant Effects of Apimostinel: A Comparative Guide
Introduction to Apimostinel and the Quest for Rapid Antidepressants
Major Depressive Disorder (MDD) is a significant global health concern, often treated with therapies that can take weeks or months to exhibit therapeutic effects. This delay underscores a critical unmet need for rapid-acting antidepressants. The glutamate N-methyl-D-aspartate (NMDA) receptor has emerged as a key target for such therapies. This compound (GATE-202, formerly NRX-1074) is an investigational intravenous NMDA receptor modulator developed for the acute treatment of MDD.[1] Unlike ketamine, an NMDA receptor antagonist known for its rapid effects but also its dissociative and psychotomimetic side effects, this compound is designed to offer a favorable safety profile.[1][2][3] This guide provides a comparative analysis of this compound's performance in clinical trials, focusing on its rapid antidepressant effects, with supporting data and methodologies for researchers and drug development professionals.
Mechanism of Action: A Novel Approach to NMDA Receptor Modulation
This compound, and the class of compounds it belongs to (stinels), functions as a positive allosteric modulator of the NMDA receptor.[4] Initially mischaracterized as a glycine-site partial agonist, newer evidence indicates that stinels bind to a novel site on the NMDA receptor, independent of the glycine binding site, to enhance receptor activity and promote synaptic plasticity. This mechanism is distinct from NMDA antagonists like ketamine. The downstream effects are believed to involve the activation of pathways like ERK and mTOR and are dependent on Brain-Derived Neurotrophic Factor (BDNF) release, ultimately leading to synaptogenesis.
Comparative Efficacy in Clinical Trials
Early clinical data for this compound suggested a promising profile as a rapid-acting antidepressant. A key Phase 2a study provided initial proof-of-concept for its efficacy.
Quantitative Data Summary
The following table summarizes the key findings from a Phase 2a study comparing a single intravenous dose of this compound to placebo in patients with MDD. The primary outcome measure was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline. A negative change indicates an improvement in depressive symptoms.
| Study Phase | Treatment Group (Dose) | N | Primary Endpoint | Result (vs. Placebo) | Statistical Significance | Reference |
| Phase 2a | This compound (10 mg) | N/A | Change in MADRS Score from Baseline at 24 hours | Statistically significant improvement | p = 0.0034 | |
| Phase 2a | Placebo | N/A | Change in MADRS Score from Baseline at 24 hours | - | - |
Note: Specific MADRS score change values were not publicly released, but the statistical significance was reported.
While these initial results were strong, it is crucial to note the context of the broader "stinel" class. The related compound, Rapastinel (GLYX-13), also showed promise in Phase 2 trials but subsequently failed to differentiate from placebo in three large Phase 3 trials as an adjunctive MDD therapy. This outcome highlights the significant challenges in translating early-phase success into late-stage confirmation, often due to a high placebo response in depression trials.
Experimental Protocols and Methodologies
A typical clinical trial validating a rapid-acting antidepressant like this compound follows a structured workflow designed to rigorously assess efficacy and safety over a short period.
References
Apimostinel (AGN-241751) Phase 2 Clinical Trial Data: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Phase 2 clinical trial data for Apimostinel (AGN-241751), a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, in the context of treating Major Depressive Disorder (MDD). The performance of this compound is compared with other prominent rapid-acting antidepressants and NMDA receptor modulators, supported by available experimental data.
Executive Summary
This compound (formerly NRX-1074) is an investigational antidepressant that has demonstrated a rapid onset of action in early clinical trials. As a second-generation NMDA receptor modulator, it is a more potent successor to Rapastinel (GLYX-13)[1]. Phase 2a data indicate a significant reduction in depressive symptoms within 24 hours of a single intravenous dose, positioning it as a potential rapid-acting therapy for MDD. This guide will delve into the quantitative outcomes of its Phase 2a trial and compare them against other notable compounds in the field, including Zelquistinel (an oral successor to this compound), AXS-05 (dextromethorphan-bupropion), Rapastinel, and Ketamine.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from Phase 2 clinical trials of this compound and its comparators.
Table 1: Efficacy Data from Phase 2 Clinical Trials in MDD
| Drug | Trial Identifier | Primary Endpoint | Key Efficacy Results | Time to Onset |
| This compound (AGN-241751) | NCT02067793 | Change in depression scores at 24 hours | HDRS-17: 14-point mean reduction at highest dose (7-point difference from placebo, p=0.0029). Response Rate: 72% at highest dose vs. 39% for placebo (p=0.038).[2][3] | 24 hours[2] |
| Zelquistinel (AGN-241751 - oral) | Phase 2a | Change in MADRS score | MADRS: 9.5 and 10.6-point reductions at the two highest doses vs. 7.7 for placebo by week 3. | Noted as rapid, with effects at one and two weeks.[4] |
| AXS-05 (Dextromethorphan-Bupropion) | ASCEND (Phase 2) | Overall treatment effect on MADRS score (weeks 1-6) | MADRS: -13.7 mean change vs. -8.8 for bupropion (p<0.001). Remission Rate (Week 6): 46.5% vs. 16.2% for bupropion (p=0.004). | Significant improvement by Week 2. |
| Rapastinel (GLYX-13) | Phase 2 | Change in depression scores | Demonstrated a rapid onset of antidepressant effect one day after a single dose. However, it failed to meet primary endpoints in Phase 3 trials. | 1 day |
| Ketamine (Intranasal) | Phase 2 (Open-label) | Change in MADRS score | MADRS: Mean score decreased from 31 to 11 by Day 8 (p<0.001). Response Rate (Day 8): 70%. Remission Rate (Day 8): 45%. | Within hours to 1 day. |
Table 2: Safety and Tolerability Profile from Phase 2 Clinical Trials
| Drug | Key Adverse Events | Psychotomimetic Effects |
| This compound (AGN-241751) | Well-tolerated in Phase 2a. | Lacks the hallucinosis-like psychotomimetic effects of NMDA receptor antagonists like ketamine. |
| Zelquistinel (AGN-241751 - oral) | Generally safe and well-tolerated. Lacked sedative, ataxic, and motor impairment effects seen with NMDA antagonists. | Not reported to have psychotomimetic effects. |
| AXS-05 (Dextromethorphan-Bupropion) | Dizziness, nausea, dry mouth, decreased appetite, and anxiety. | Not associated with psychotomimetic effects. |
| Rapastinel (GLYX-13) | Well-tolerated in Phase 2 and 3 trials. | No psychotomimetic or hallucinogenic side effects observed. |
| Ketamine (Intranasal) | Fatigue, dissociation, nausea, dysgeusia, headaches (mostly mild and transient). | Dissociative effects are a known side effect. |
Experimental Protocols
This compound (AGN-241751) Phase 2a Trial (NCT02067793)
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose study.
-
Participants: Approximately 140 patients with a diagnosis of Major Depressive Disorder.
-
Intervention: A single intravenous dose of this compound (NRX-1074) at one of three dose levels or placebo.
-
Primary Outcome Measure: The primary objective was to evaluate the efficacy of a single dose of this compound by measuring the change in depression scores at 24 hours post-administration. The 17-item Hamilton Depression Rating Scale (HDRS-17) was a key measure.
-
Inclusion/Exclusion Criteria: Patients with MDD were enrolled. Specific inclusion and exclusion criteria are detailed in the clinical trial registration (NCT02067793).
AXS-05 (Dextromethorphan-Bupropion) ASCEND Trial
-
Study Design: A randomized, double-blind, multicenter, parallel-group trial comparing AXS-05 to an active comparator (bupropion).
-
Participants: 80 patients aged 18-65 with moderate to severe MDD.
-
Intervention: Patients received either AXS-05 (45 mg dextromethorphan/105 mg bupropion) or bupropion (105 mg) once daily for the first 3 days, then twice daily for 6 weeks.
-
Primary Outcome Measure: The overall treatment effect on the Montgomery-Åsberg Depression Rating Scale (MADRS) score, averaged over weeks 1-6.
Ketamine Intranasal Phase 2 Trial
-
Study Design: A single-arm, open-label Phase 2 trial.
-
Participants: 20 patients with advanced cancer and moderate to severe MDD.
-
Intervention: Three flexible doses of intranasal ketamine (50-150 mg) over a one-week period.
-
Primary Outcome Measure: Antidepressant response (≥50% decrease in MADRS) and remission (MADRS < 10) rates at Day 8.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Positive Allosteric Modulators
Caption: this compound's proposed mechanism of action.
Experimental Workflow for this compound Phase 2a Trial
Caption: Workflow of the this compound Phase 2a clinical trial.
Discussion
The Phase 2a results for this compound are promising, demonstrating a rapid and statistically significant antidepressant effect with a favorable safety profile that avoids the psychotomimetic side effects associated with ketamine. The 7-point difference in HDRS-17 scores from placebo at 24 hours is clinically meaningful and supports further development.
When compared to other rapid-acting antidepressants, this compound's performance is noteworthy. AXS-05 also shows a rapid onset, though significant effects were noted at week 2 rather than 24 hours. However, AXS-05 has the advantage of being an oral formulation. Zelquistinel, the oral follow-on to this compound, also shows promise, though the magnitude of its effect in early trials appears more modest than the intravenous formulation of this compound. Rapastinel, while initially showing rapid effects in Phase 2, ultimately failed in Phase 3, highlighting the challenges in translating early-phase success to larger, longer-term studies.
Ketamine remains a benchmark for rapid antidepressant effects, with robust reductions in depression scores. However, its clinical use is hampered by dissociative side effects and the need for in-clinic administration and monitoring. This compound's lack of these side effects is a significant potential advantage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Naurex Inc.'s First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement In Depression Scores Within 24 Hours In Phase 2 Study For Major Depressive Disorder - BioSpace [biospace.com]
- 3. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 4. Gate Neurosciences plans Phase II MDD trial with next-gen antidepressant [pharmaceutical-technology.com]
Apimostinel: A Comparative Analysis of a Novel Antidepressant Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apimostinel with alternative NMDA receptor modulators for the treatment of major depressive disorder. It includes a summary of available quantitative data, detailed experimental protocols for key preclinical assays, and visualizations of relevant biological pathways and experimental workflows.
This compound (formerly NRX-1074) is an investigational antidepressant that acts as a novel, selective modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Developed as a follow-up to rapastinel (GLYX-13), this compound is a structurally modified amidated tetrapeptide with a benzyl group addition, designed to enhance its metabolic stability and pharmacokinetic profile.[1][2] Preclinical studies have indicated that this compound is approximately 1000-fold more potent in vitro than its predecessor, rapastinel.[1] Like rapastinel and the newer, orally bioavailable compound zelquistinel (GATE-251), this compound is believed to exert its effects by binding to a unique site on the NMDA receptor, independent of the glycine co-agonist site, thereby enhancing synaptic plasticity. This mechanism of action distinguishes it from traditional NMDA receptor antagonists like ketamine, and it is suggested that this difference may account for the observed lack of psychotomimetic or dissociative side effects with this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. Data for this compound's binding affinity (Ki) and half-maximal effective concentration (EC50) are not publicly available in detail at this time.
Table 1: Preclinical Data
| Compound | Target | Potency/Activity | Animal Model | Key Finding |
| This compound | NMDA Receptor | ~1000x more potent than rapastinel in vitro | Rodent models of depression | Rapid and potent antidepressant effects |
| Zelquistinel | NMDA Receptor | Maximally potentiated NMDA receptor activity at a 5-fold lower concentration than rapastinel in a calcium influx assay. | Rodent models of depression | A single oral dose (0.1–100 µg/kg) produced rapid (within 24 hours) and sustained (over one week) antidepressant-like effects. |
| Rapastinel | NMDA Receptor | Maximally enhanced calcium flux at 100 nM in a primary cortical neuron NMDA-induced calcium flux assay. | Rodent models of depression | Rapid and sustained antidepressant effects. |
| Ketamine | NMDA Receptor | - | Rodent models of depression | Antidepressant-like effects in various models. |
Table 2: Clinical Data (Efficacy)
| Compound | Study Phase | Primary Endpoint | Results |
| This compound | Phase 2a | Change in MADRS Score | Statistically significant antidepressant effects 24 hours after a single 10mg IV dose (p=0.0034). |
| Zelquistinel | Phase 2a | Change in MADRS Score | By week 3, the two highest doses reduced MADRS scores by 9.5 and 10.6 points, compared to a 7.7-point reduction with placebo. |
| Rapastinel | Phase 3 | Change in MADRS Score | Did not differentiate from placebo on primary and key secondary endpoints. |
| Ketamine | Various | Change in MADRS Score | One study showed a mean decrease from 25 to 12.6 for ketamine vs. 30 to 15.3 for placebo at day 1 (no significant difference). Another study found a mean difference of 4 points compared to placebo after 4 weeks. |
Table 3: Clinical Data (Safety and Tolerability)
| Compound | Key Safety Findings |
| This compound | Generally well-tolerated with no observed psychotomimetic or dissociative side effects. |
| Zelquistinel | Well-tolerated in Phase 2 clinical trials. |
| Rapastinel | Well-tolerated in Phase 3 trials with a safety profile similar to placebo. |
| Ketamine | Can induce transient psychotomimetic and dissociative effects. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the validation and replication of research findings. Below are representative protocols for assays commonly used to evaluate antidepressant candidates like this compound.
Forced Swim Test (Rodent)
The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity.
Objective: To assess the effect of a compound on the duration of immobility in rodents forced to swim in an inescapable cylinder. A reduction in immobility time is interpreted as an antidepressant-like effect.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or tail (e.g., 30 cm for rats, 15 cm for mice).
Procedure:
-
Habituation/Pre-test Session (Day 1): Animals are individually placed in the swim cylinder for a 15-minute period. This session is to induce a state of learned helplessness.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session (Day 2): 24 hours after the pre-test session, the animals are placed back into the swim cylinder for a 5 or 6-minute test session.
-
Data Acquisition: The session is typically video-recorded for later analysis. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vitro Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
LTP is a form of synaptic plasticity that is believed to be a cellular correlate of learning and memory and is often studied to assess the neuroplastic effects of compounds.
Objective: To determine if a compound can enhance or facilitate the induction and/or maintenance of LTP at synapses in isolated brain tissue.
Materials:
-
Rodent (rat or mouse) brain tissue.
-
Vibratome or tissue chopper for slicing.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Recording chamber for electrophysiological recordings.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation: The animal is anesthetized and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording Setup: A single slice is transferred to the recording chamber, where it is continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Drug Application: The test compound (e.g., this compound) is bath-applied at a known concentration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., multiple trains of 4 pulses at 100 Hz, repeated at 5 Hz).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following the HFS to assess the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured, and the magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline period. Statistical comparisons are made between the control and drug-treated groups.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows described above.
References
A Comparative Analysis of Apimostinel and Traditional SSRI Antidepressants for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Apimostinel, a novel N-methyl-D-aspartate (NMDA) receptor modulator, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs), the first-line treatment for major depressive disorder (MDD). This document synthesizes available preclinical and clinical data to objectively compare their mechanisms of action, efficacy, onset of action, and side effect profiles, supported by experimental data and methodologies.
Executive Summary
This compound represents a paradigm shift in antidepressant therapy, moving beyond the classic monoamine hypothesis to the glutamatergic system. Its mechanism as a positive allosteric modulator of the NMDA receptor offers a rapid onset of antidepressant effects, a significant departure from the delayed action of SSRIs.[1][2][3] While SSRIs have a long-standing history of use and established efficacy for many patients, their therapeutic benefits can take several weeks to manifest and are often accompanied by a range of side effects.[4] this compound, in early clinical trials, has demonstrated antidepressant effects within 24 hours and a favorable safety profile, notably lacking the psychotomimetic effects associated with other NMDA receptor modulators like ketamine. However, a direct head-to-head clinical trial comparing this compound with an SSRI has not been conducted. This guide presents the current data for each, offering a framework for understanding their distinct pharmacological profiles.
Mechanism of Action
The fundamental difference between this compound and traditional SSRIs lies in their molecular targets and the signaling pathways they modulate.
This compound: this compound is a positive allosteric modulator of the NMDA receptor. It binds to a unique site on the receptor, enhancing its function in response to the binding of the neurotransmitter glutamate. This modulation is believed to trigger a cascade of intracellular events that lead to synaptogenesis and a rapid antidepressant effect.
Traditional SSRIs: SSRIs, as their name suggests, selectively inhibit the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are thought to result from downstream neuroadaptive changes that occur over several weeks.
References
Efficacy of Apimostinel vs. its predecessor GLYX-13 (Rapastinel)
An Objective Comparison of Apimostinel (GATE-202) and its Predecessor GLYX-13 (Rapastinel)
Introduction
In the landscape of novel therapeutics for Major Depressive Disorder (MDD), N-methyl-D-aspartate (NMDA) receptor modulators have emerged as a promising class of rapid-acting antidepressants. Among these, Rapastinel (GLYX-13) and its successor, this compound (formerly NRX-1074), have garnered significant attention. Both are tetrapeptides that modulate the NMDA receptor to produce antidepressant effects, but they differ significantly in potency, chemical structure, and clinical development trajectory. This guide provides a detailed comparison of their efficacy, mechanism of action, and supporting experimental data for an audience of researchers and drug development professionals.
Mechanism of Action
Both this compound and Rapastinel function as positive allosteric modulators (PAMs) of the NMDA receptor.[1] Their mechanism is distinct from NMDA receptor antagonists like ketamine. Instead of blocking the receptor, they bind to a unique, allosteric site that is independent of the glycine co-agonist site.[2][3] This binding event modulates the receptor's activity, enhancing NMDA receptor-mediated signal transduction and promoting synaptic plasticity, a key process implicated in the therapeutic effects of rapid-acting antidepressants.[2][4] While Rapastinel was initially described as a glycine-site partial agonist, subsequent research clarified its role as a modulator at a novel site. This mechanism is believed to underlie their ability to produce rapid antidepressant effects without the psychotomimetic or dissociative side effects associated with ketamine.
Structural and Pharmacokinetic Differences
Rapastinel is an amidated tetrapeptide (Threonine-Proline-Proline-Threonine-amide). This compound is a derivative of Rapastinel, also an amidated tetrapeptide, but features a key structural modification: the addition of a benzyl group. This modification was intentionally designed to enhance its metabolic stability and pharmacokinetic profile, resulting in a significantly more potent compound.
Quantitative Data Comparison
This compound was developed as a direct successor to Rapastinel, with data demonstrating a significant increase in potency. Clinical trial outcomes have also diverged, with this compound showing continued promise where Rapastinel's development was halted.
| Parameter | GLYX-13 (Rapastinel) | This compound | Source(s) |
| Chemical Structure | Amidated tetrapeptide | Amidated tetrapeptide with a benzyl group modification | , |
| Relative Potency | Baseline | ~1000-fold more potent in vitro | , |
| Administration Route | Intravenous | Intravenous and potential for oral formulation | , |
| Side Effect Profile | Well-tolerated; lacks psychotomimetic effects of ketamine | Well-tolerated; lacks psychotomimetic effects of ketamine | , |
| Clinical Trial Status | Failed Phase 3 trials; did not differentiate from placebo | Completed positive Phase 2a and Phase 1 biomarker studies; currently in Phase 2 development | ,,, |
| Key Efficacy Finding | Showed rapid efficacy in Phase 2 but failed to replicate in Phase 3 | Single 10mg IV dose showed rapid, statistically significant antidepressant effects at 24 hours in a Phase 2a study | , |
Experimental Protocols
The characterization and comparison of these compounds rely on established preclinical and clinical methodologies.
1. Preclinical Assessment of NMDA Receptor Modulation ([3H]MK-801 Binding Assay)
This assay is used to measure the modulatory activity of a compound on the NMDA receptor.
-
Objective: To determine if Rapastinel enhances NMDA receptor activity.
-
Methodology: Well-washed rat forebrain membrane preparations were used. The binding of a radiolabeled NMDA receptor channel blocker, [3H]MK-801, was monitored in the presence of glutamate but in the absence of the co-agonist glycine. An increase in [3H]MK-801 binding indicates a potentiation of receptor channel opening.
-
Key Result for Rapastinel: At a concentration of 1 µM, Rapastinel stimulated [3H]MK-801 binding to approximately 130% of the control level, demonstrating positive modulation of the receptor.
2. Clinical Assessment of Target Engagement (qEEG Biomarker Study)
Quantitative electroencephalography (qEEG) provides a non-invasive method to measure drug effects on brain activity in humans.
-
Objective: To confirm target engagement and inform dose selection for this compound.
-
Methodology: A Phase 1, multiple ascending dose study was conducted in healthy volunteers. Changes in qEEG pharmacodynamic biomarkers of NMDA receptor activation were measured from baseline and compared between subjects receiving intravenous this compound and those receiving a placebo.
-
Key Result for this compound: The study demonstrated a dose-dependent increase in qEEG biomarkers, confirming NMDA receptor target activation. The maximal effects were observed at a 10mg dose, consistent with the dose that showed efficacy in a prior Phase 2a study.
Clinical Efficacy and Development Summary
Rapastinel (GLYX-13): After promising results in preclinical and early-phase clinical trials, Rapastinel advanced to Phase 3 development. However, in 2019, it was announced that three large Phase 3 studies failed to meet their primary and key secondary endpoints, as the drug did not demonstrate a statistically significant separation from placebo in patients with MDD. This led to the discontinuation of its development for this indication.
This compound: As a more potent follow-up compound, this compound has shown positive results in its clinical program to date. A Phase 2a study demonstrated that a single intravenous dose of this compound produced rapid and statistically significant antidepressant effects at 24 hours post-administration. Furthermore, a recent Phase 1 study successfully used qEEG biomarkers to show dose-dependent target engagement. This compound is currently in ongoing Phase 2 trials for the treatment of acute depressive disorders.
Conclusion
This compound represents a chemically optimized successor to Rapastinel, exhibiting substantially greater in vitro potency due to a structural modification that enhances its pharmacokinetic properties. Both compounds share a novel mechanism of action as NMDA receptor positive allosteric modulators, which distinguishes them from NMDA antagonists and is associated with a favorable side effect profile. While Rapastinel's clinical development was halted after failing to demonstrate efficacy in Phase 3 trials, this compound has shown promising, statistically significant antidepressant effects in Phase 2a and is actively being developed. For researchers in the field, the divergent paths of these closely related molecules underscore the critical role of pharmacokinetic optimization and highlight the continued, albeit challenging, potential of NMDA receptor modulation for treating major depressive disorder.
References
- 1. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rapastinel - Wikipedia [en.wikipedia.org]
- 4. "The Development of Rapastinel (formerly GLYX-13); a Rapid Acting and L" by J Moskal, J Burgdorf et al. [touroscholar.touro.edu]
Apimostinel Safety and Tolerability: A Comparative Guide for Researchers
An in-depth analysis of the safety and tolerability profile of Apimostinel (GATE-202, formerly NRX-1074), a novel N-methyl-D-aspartate (NMDA) receptor modulator, in human studies. This guide provides a comparative overview with other NMDA receptor modulators, supported by available clinical trial data and detailed experimental methodologies.
This compound has emerged as a promising investigational antidepressant with a distinct mechanism of action. As a positive allosteric modulator of the NMDA receptor, it offers a differentiated approach to treating major depressive disorder (MDD) compared to traditional antidepressants and even other NMDA receptor modulators like ketamine. A key focus of its clinical development has been its safety and tolerability profile, particularly the absence of psychotomimetic and dissociative effects commonly associated with NMDA receptor antagonists.
Comparative Safety and Tolerability Profile
Clinical trial data for this compound and its comparators—Rapastinel (GLYX-13), Zelquistinel (GATE-251), and the NMDA receptor antagonist Ketamine—are summarized below. The data highlights the favorable safety profile of the newer generation of NMDA receptor positive allosteric modulators.
| Feature | This compound (NRX-1074) | Rapastinel (GLYX-13) | Zelquistinel (GATE-251) | Ketamine |
| Psychotomimetic/Dissociative Effects | Not observed in Phase 1 and 2a trials[1][2] | Not observed in Phase 3 trials[1][3][4] | Not observed in Phase 1 trial | Commonly reported |
| General Tolerability | Generally safe and well-tolerated | Well-tolerated, similar to placebo | Well-tolerated with few treatment-related adverse events | Associated with multiple adverse events |
| Most Common Adverse Events | Data not yet publicly available in detail | Data not yet publicly available in detail | Headache, lumbar puncture syndrome, disturbance in attention (from a Phase 1 trial in healthy volunteers) | Drowsiness, dizziness, poor coordination, blurred vision, feeling strange or unreal, nausea, cardiovascular effects (e.g., hypertension) |
| Discontinuation due to Adverse Events | No patients dropped out due to adverse events in a Phase 2a study | Information not available | Information not available | Low rates reported in clinical trials |
Detailed Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the safety and tolerability data. Below are summaries of the experimental protocols for key studies of this compound and its comparators.
This compound (NRX-1074) Phase 1 and Phase 2a Trials
A Phase 1 biomarker and multiple ascending dose study in 40 healthy volunteers evaluated single doses (up to 25 mg) and multiple ascending doses (1, 5, and 10 mg) of intravenous this compound. The study assessed safety, tolerability, pharmacokinetics, and pharmacodynamics using electroencephalogram (EEG) measures.
A completed Phase 2a trial (NCT02067333) was a randomized, double-blind, placebo-controlled, single-dose study in patients with MDD. The primary objective was to evaluate the efficacy of a single intravenous dose of this compound in reducing depressive symptoms. Safety and tolerability were key secondary endpoints, monitored through the collection of adverse events, vital signs, and clinical laboratory tests.
Rapastinel (GLYX-13) Phase 3 Trials (RAP-MD-01, RAP-MD-02, RAP-MD-03)
These were randomized, double-blind, placebo-controlled, multicenter studies evaluating the efficacy, safety, and tolerability of adjunctive intravenous Rapastinel in patients with MDD who had an inadequate response to monotherapy.
-
Patient Population: Adults (18-65 years) with a diagnosis of MDD.
-
Intervention: Weekly intravenous injections of Rapastinel (225 mg or 450 mg) or placebo, in addition to their ongoing antidepressant therapy.
-
Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory values. The Clinician-Administered Dissociative States Scale (CADSS) and the Brief Psychiatric Rating Scale (BPRS) were used to assess for psychotomimetic and dissociative effects.
Zelquistinel (GATE-251) Phase 1 and Phase 2 Trials
A Phase 1, single ascending dose study was conducted in healthy volunteers to evaluate the safety, pharmacokinetics, and EEG effects of oral Zelquistinel.
A Phase 2 trial (NCT03586427) was an exploratory study of once-weekly oral Zelquistinel in patients with MDD. Another Phase 2 study (NCT06547489) is a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of a 6 mg weekly oral dose of Zelquistinel over six weeks in adults with MDD.
-
Patient Population: Adults with MDD.
-
Intervention: Once-weekly oral tablet of Zelquistinel or placebo.
-
Primary Endpoint: Change in depression rating scales from baseline.
-
Safety Assessments: Collection of adverse events, clinical laboratory tests, vital signs, and ECGs.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: NMDA Receptor Modulation
This compound acts as a positive allosteric modulator at a unique site on the NMDA receptor, independent of the glycine co-agonist site. This modulation is thought to enhance NMDA receptor function, leading to downstream effects that promote neuroplasticity.
References
Apimostinel's Therapeutic Potential: A Cross-Study Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apimostinel (formerly NRX-1074), a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM), with other therapeutic alternatives for Major Depressive Disorder (MDD). Drawing on available preclinical and clinical data, this document summarizes this compound's efficacy, safety profile, and mechanism of action in relation to established and emerging treatments.
Executive Summary
This compound has demonstrated rapid and significant antidepressant effects in early clinical trials, positioning it as a promising candidate for the treatment of MDD. As a selective modulator of the NMDA receptor, it offers a distinct mechanism of action compared to traditional monoaminergic antidepressants. Notably, it appears to lack the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. This guide presents a cross-study validation of its therapeutic potential by comparing its performance with its predecessor rapastinel, the NMDA receptor antagonist esketamine, and the standard-of-care Selective Serotonin Reuptake Inhibitors (SSRIs).
Comparative Efficacy and Safety
The therapeutic potential of this compound is best understood in the context of alternative treatments. The following tables summarize key quantitative data from clinical trials of this compound and its comparators.
| Drug | Mechanism of Action | Clinical Trial Phase | Primary Efficacy Endpoint | Key Efficacy Results | Key Safety/Tolerability Findings |
| This compound (NRX-1074) | NMDA Receptor Positive Allosteric Modulator | Phase IIa (single IV dose) | Change from baseline in depression rating scale score | Mean 14-point reduction in HDRS-17 score at 24 hours; 7-point difference from placebo (p=0.0029)[1][2][3]. 72% clinical response rate vs 39% for placebo[2]. | Well-tolerated with no drug-related serious adverse events reported. Lacks the hallucinogenic side effects of NMDA receptor antagonists[4]. |
| Rapastinel (GLYX-13) | NMDA Receptor Modulator (glycine site partial agonist) | Phase III (adjunctive) | Change from baseline in MADRS/HDRS score | Phase II showed rapid antidepressant effects. Phase III trials failed to differentiate from placebo on primary and key secondary endpoints. | Generally well-tolerated without psychotomimetic side effects. |
| Esketamine (Spravato®) | NMDA Receptor Antagonist | Approved for TRD & MDSI | Change from baseline in MADRS score | Statistically significant reduction in MADRS score compared to placebo at 24 hours and day 28. In one study, mean difference from placebo was -4.0 on MADRS at day 28. | Dissociative effects, sedation, and increased blood pressure are common but transient. Potential for abuse and misuse. |
| SSRIs (e.g., escitalopram, sertraline) | Selective Serotonin Reuptake Inhibitor | Approved (Standard of Care) | Change from baseline in MADRS/HDRS score | Meta-analyses show a modest but statistically significant effect over placebo. The drug-placebo difference is approximately 2-3 points on the MADRS. | Common side effects include nausea, insomnia, and sexual dysfunction. Onset of therapeutic effect can take several weeks. |
TRD: Treatment-Resistant Depression; MDSI: Major Depressive Disorder with Suicidal Ideation; IV: Intravenous; HDRS-17: 17-item Hamilton Depression Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.
Experimental Protocols and Methodologies
The data presented in this guide are derived from rigorously conducted clinical trials. Below are generalized experimental protocols representative of those used to evaluate the efficacy and safety of novel antidepressants like this compound.
Typical Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial for a Novel Antidepressant
1. Participant Selection:
-
Inclusion Criteria: Adults (typically 18-65 years) with a diagnosis of moderate-to-severe MDD, often confirmed by a structured clinical interview (e.g., MINI). A baseline score on a depression rating scale (e.g., MADRS ≥ 22 or HDRS-17 ≥ 20) is required.
-
Exclusion Criteria: History of psychotic disorders, bipolar disorder, substance use disorder within a specified recent period, and significant unstable medical conditions.
2. Study Design:
-
Participants are randomly assigned to receive either the investigational drug (e.g., a single intravenous dose of this compound) or a matching placebo.
-
Both participants and investigators are blinded to the treatment assignment.
3. Treatment and Assessment Schedule:
-
Screening Phase: To determine eligibility based on inclusion/exclusion criteria.
-
Baseline Visit (Day 0): Pre-dose assessments, including depression and anxiety scales, are conducted. The investigational drug or placebo is administered.
-
Post-Dose Assessments: Efficacy and safety are assessed at multiple time points, with a key early endpoint often at 24 hours for rapid-acting agents. Follow-up visits continue for a specified period (e.g., 7 days or longer) to monitor the duration of effect and safety.
4. Outcome Measures:
-
Primary Efficacy Endpoint: The primary measure of antidepressant effect is typically the change from baseline in the total score of a standardized depression rating scale, such as the MADRS or HDRS-17, at a pre-specified time point.
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving a clinical response (e.g., ≥50% reduction in MADRS/HDRS-17 score) or remission (e.g., MADRS score ≤10 or HDRS-17 score ≤7), as well as changes in other scales measuring anxiety and overall illness severity.
-
Safety and Tolerability: Assessed through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's therapeutic potential, the following diagrams illustrate its proposed signaling pathway and a typical clinical trial workflow.
Signaling Pathway of NMDA Receptor Modulators
References
- 1. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 2. Naurex Inc.'s First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement In Depression Scores Within 24 Hours In Phase 2 Study For Major Depressive Disorder - BioSpace [biospace.com]
- 3. Naurex's First Orally Active Molecule, NRX-1074, Demonstrates Statistically Significant Improvement in Depression Scores within 24 Hours in Phase 2 Study for Major Depressive Disorder [prnewswire.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Neuroplastic Effects of Apimostinel and Other Neuroplastogens
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of neuroplastogens—compounds that can induce rapid and lasting changes in neural connectivity—offers profound therapeutic potential for a range of neuropsychiatric disorders. This guide provides an objective comparison of the neuroplastic effects of Apimostinel, a novel NMDA receptor modulator, with other prominent neuroplastogens such as ketamine and psilocybin. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers and drug development professionals.
Introduction to Neuroplastogens
Neuroplastogens are a class of compounds capable of rapidly promoting neural plasticity, the brain's ability to reorganize its structure and function.[1] This property is believed to underlie their therapeutic effects in conditions like depression, which are often associated with synaptic deficits.[2][3] This guide focuses on this compound and compares its neuroplastic profile with that of the dissociative anesthetic ketamine and the classic psychedelic psilocybin, both of which have well-documented effects on synaptic plasticity.
Mechanisms of Action
The neuroplastogenic effects of these compounds are initiated through distinct molecular targets, leading to convergent downstream signaling cascades that ultimately enhance synaptic connectivity.
This compound (and related "Stinel" compounds): this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike direct agonists, PAMs enhance the receptor's response to its endogenous ligand, glutamate. This modulation is thought to occur at a novel binding site, distinct from the glutamate or glycine binding sites.[1] This mechanism is believed to promote neuroplasticity without the psychotomimetic side effects associated with NMDA receptor antagonists like ketamine. The "stinel" family of compounds, including rapastinel (GLYX-13) and zelquistinel, share this modulatory mechanism.
Ketamine: Ketamine is a non-competitive antagonist of the NMDA receptor. Its primary mechanism involves blocking the ion channel of the receptor, which paradoxically leads to a surge in glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling pathways that promote synaptogenesis.
Psilocybin: The primary target of psilocybin's active metabolite, psilocin, is the serotonin 2A (5-HT2A) receptor, where it acts as an agonist. Activation of 5-HT2A receptors on cortical neurons is a key initiator of its psychedelic and neuroplastogenic effects.
Comparative Neuroplastic Effects: Quantitative Data
The following tables summarize the quantitative effects of this compound (using data from its close analog rapastinel as a proxy, as specific quantitative data for this compound is not publicly available), ketamine, and psilocybin on key measures of neuroplasticity.
Table 1: Effects on Dendritic Spine Density
| Compound | Animal Model | Brain Region | Change in Spine Density | Time Point | Citation |
| Rapastinel (GLYX-13) * | Rat | Medial Prefrontal Cortex & Dentate Gyrus | Increase in mature spines; no change in total spine density | 24 hours | |
| Ketamine | Mouse | Medial Prefrontal Cortex | Increased spine density | 24 hours | |
| Psilocybin | Mouse | Medial Frontal Cortex | ~10% increase | 24 hours (persistent for 1 month) |
*Note: Quantitative data for this compound on dendritic spine density is not publicly available. Data from its structural and mechanistic analog, rapastinel (GLYX-13), is presented as a proxy.
Table 2: Effects on Long-Term Potentiation (LTP)
| Compound | Preparation | Synaptic Pathway | Enhancement of LTP (fEPSP Slope) | Duration of Effect | Citation |
| Rapastinel (GLYX-13) * | Rat Hippocampal Slices (ex vivo) | Schaffer collateral-CA1 | Facilitated LTP | Up to 2 weeks | |
| Zelquistinel | Rat Hippocampal Slices (ex vivo) | Schaffer collateral-CA1 | Enhanced LTP | Up to 2 weeks | |
| Ketamine | Not specified | Not specified | Potentiates synaptic strength | Not specified | |
| Psilocybin | Not specified | Not specified | Not specified | Not specified |
*Note: Specific percentage increases in fEPSP slope for this compound and its analogs are not detailed in the available literature. The data indicates a qualitative enhancement of LTP.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing neuroplasticity.
Caption: Signaling pathways of neuroplastogens.
Caption: Workflow for assessing neuroplasticity.
Experimental Protocols
In Vivo Two-Photon Imaging of Dendritic Spines
Objective: To visualize and quantify changes in dendritic spine density and morphology in the living brain following administration of a neuroplastogen.
Materials:
-
Two-photon laser scanning microscope
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools for craniotomy
-
Dental cement
-
Cover glass
-
Transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP)
Procedure:
-
Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest (e.g., medial prefrontal cortex). Carefully remove the dura mater.
-
Window Implantation: Place a glass coverslip over the exposed brain and secure it with dental cement to create a chronic imaging window.
-
Baseline Imaging: After a recovery period (typically 1-2 weeks), acquire baseline images of dendritic segments using the two-photon microscope.
-
Drug Administration: Administer the neuroplastogen (e.g., this compound, ketamine, or psilocybin) via the appropriate route (e.g., intraperitoneal injection).
-
Post-Treatment Imaging: Re-image the same dendritic segments at various time points post-administration (e.g., 24 hours, 7 days, 1 month).
-
Image Analysis: Use imaging software to perform 3D reconstruction of the dendritic segments and manually or semi-automatically count and classify dendritic spines. Calculate spine density (number of spines per unit length of dendrite) and analyze morphological parameters (e.g., head diameter, length).
Ex Vivo Electrophysiology for Long-Term Potentiation (LTP)
Objective: To measure the effect of a neuroplastogen on synaptic plasticity by assessing LTP in acute brain slices.
Materials:
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
-
Pharmacological agents (neuroplastogen of interest)
Procedure:
-
Slice Preparation: Rapidly dissect the brain of the animal and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the region of interest (e.g., hippocampus) using a vibrating microtome in ice-cold, oxygenated aCSF.
-
Incubation: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Electrode Placement: Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic transmission for at least 20-30 minutes.
-
LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to induce LTP.
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Drug Application: To test the effect of a neuroplastogen, the compound can be administered to the animal prior to slice preparation or perfused directly onto the slice before and/or during LTP induction.
-
Data Analysis: Measure the initial slope of the fEPSP as an index of synaptic strength. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline average.
Conclusion
This compound, through its unique mechanism as an NMDA receptor positive allosteric modulator, represents a promising avenue for the development of novel neuroplastogenic therapeutics. While direct quantitative comparisons of its effects on dendritic spine density and LTP with other neuroplastogens like ketamine and psilocybin are limited by the availability of public data, preclinical evidence from its close analog rapastinel suggests a distinct profile of inducing mature spine formation without altering overall spine density. This contrasts with the broader increases in spine density observed with ketamine and psilocybin.
The convergence of these different mechanisms on the BDNF-TrkB and mTOR signaling pathways highlights a common downstream pathway for promoting synaptogenesis. Further preclinical and clinical research with this compound, directly quantifying its effects on synaptic structure and function, will be crucial for fully elucidating its neuroplastic potential and its therapeutic advantages over existing neuroplastogens. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will ultimately inform the development of the next generation of treatments for neuropsychiatric disorders.
References
- 1. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies [mdpi.com]
- 3. Neural plasticity: consequences of stress and actions of antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Apimostinel
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Apimostinel, an investigational antidepressant. Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulations for handling investigational new drugs.
This compound (also known as GATE-202 or NRX-1074) is an investigational drug and, as such, requires careful handling and disposal in line with guidelines for investigational pharmaceutical substances.[1][2] While specific disposal instructions for this compound are not publicly available, the following procedures are based on general best practices for the disposal of non-controlled investigational drugs in a laboratory setting.[1][3]
I. Pre-Disposal and Handling Precautions
Before beginning the disposal process, it is crucial to handle this compound with appropriate care. Although detailed toxicology information is limited, general precautions for handling chemical reagents in a research setting should be followed.[4]
Personnel Training: All laboratory personnel handling chemical waste must be up-to-date on institutional Chemical Waste Management training, with annual renewal of this training.
Personal Protective Equipment (PPE): When handling this compound, especially in its pure form or in concentrated solutions, standard PPE should be worn, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves compatible with the solvents used
II. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous chemical waste. This procedure ensures that the compound is managed safely from the point of generation to its final destruction.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material (e.g., glass or plastic) that is compatible with the physical and chemical properties of the this compound waste. If this compound is in its original vials, syringes, or other containers, it is not necessary to empty them.
-
Request and Affix Hazardous Waste Labels: Obtain official HAZARDOUS WASTE labels from your institution's Environmental Health and Safety (EHS) department. No other labels are acceptable.
-
Complete the Label Information: Fill out the hazardous waste label completely and accurately with the following information:
-
Principal Investigator (PI) name
-
Laboratory location (building and room number)
-
Contact phone number for the research team
-
Full chemical name: "this compound" (avoid abbreviations) and list any other active ingredients and their concentrations.
-
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA can be a designated space within a locked cabinet or a secondary containment tub with a lid.
-
SAA Registration and Inspection: The SAA must be registered with the EHS department. The research team is responsible for conducting and documenting weekly inspections of each container in the SAA. These inspection logs must be available for review by EHS.
Step 3: Arranging for Disposal
-
Initiate Disposal Request: To begin the disposal process, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.
-
Waste Pickup: An environmental health and safety professional will collect the waste. The waste will then be transported to a permitted hazardous waste incineration facility.
Step 4: Documentation and Record Keeping
-
Certificate of Destruction: A certificate of destruction should be obtainable from the EHS department or through the waste management vendor.
-
Record Retention: Maintain all records related to the disposal of this compound for a minimum of three years.
III. Data Presentation
Since specific quantitative data for this compound disposal (e.g., concentration limits) is not available, the following table summarizes key chemical and physical properties relevant to its handling.
| Property | Value | Source |
| Molecular Formula | C25H37N5O6 | |
| Molar Mass | 503.600 g·mol−1 | |
| Solubility | DMSO: 155 mg/mL (307.79 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 1 year |
IV. Diagrams and Workflows
This compound Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste from the laboratory.
Caption: Workflow for the disposal of this compound waste.
Signaling Pathway Context: NMDA Receptor Modulation
This compound is a modulator of the NMDA receptor, which is crucial for synaptic plasticity. Understanding this context is important for researchers handling the compound.
Caption: this compound's modulation of the NMDA receptor.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Apimostinel
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Apimostinel (also known as NRX-1074), a selective partial agonist of the NMDA receptor's glycine site currently under investigation for major depressive disorder. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of the research. This guide will serve as the preferred resource for operational procedures, emergency plans, and disposal of this compound.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is required, treating it as a compound with potential hazards until more definitive data is available. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling solid (powder) this compound | - Disposable Nitrile Gloves- Safety Goggles with side shields- Lab Coat- N95 Respirator (or higher) to prevent inhalation of fine particles. |
| Preparing solutions (dissolving in solvents like DMSO) | - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work should be conducted in a certified chemical fume hood. |
| Administering this compound in experimental models | - Disposable Nitrile Gloves- Safety Glasses- Lab Coat |
| Cleaning spills | - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Chemical Splash Goggles- Lab Coat or disposable gown- N95 Respirator (for solid spills) |
II. Operational Plan: From Receipt to Storage
A systematic workflow is essential for the safe and effective use of this compound in a research setting.
Experimental Protocols: Key Methodologies
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated analytical balance, fume hood.
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance within a fume hood.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (this compound MW: 503.6 g/mol ).
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex briefly until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
III. Emergency Procedures: Preparedness is Paramount
Rapid and correct response to emergencies can significantly mitigate potential harm.
| Emergency Situation | Immediate Action |
| Minor Spill (Solid) | 1. Alert others in the area.2. Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.3. Dampen the absorbent paper with water.4. Collect the material and place it in a sealed container for disposal. |
| Minor Spill (Liquid) | 1. Alert others in the area.2. Wearing appropriate PPE, cover the spill with absorbent material.3. Collect the saturated absorbent material and place it in a sealed container for disposal. |
| Major Spill | 1. Evacuate the laboratory immediately.2. Alert your supervisor and institutional safety office.3. Prevent re-entry to the area.4. Provide details of the spilled material to emergency responders. |
| Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | 1. Move the affected individual to fresh air immediately. |
IV. Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of through the institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container.- Do not mix with general laboratory waste. |
| This compound Solutions | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Specify the solvent (e.g., DMSO) on the waste label. |
| Contaminated PPE | - Remove and place in a designated hazardous waste bag immediately after use.- Dispose of as hazardous waste. |
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. This document should be reviewed and understood by all personnel before handling this compound. Regular training and review of these procedures are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
